molecular formula C7H8BrNO2S B1282379 4-Bromomethylbenzenesulfonamide CAS No. 40724-47-8

4-Bromomethylbenzenesulfonamide

Cat. No.: B1282379
CAS No.: 40724-47-8
M. Wt: 250.12 g/mol
InChI Key: QNJHTLTUBNXLFS-UHFFFAOYSA-N
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Description

4-Bromomethylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol . It is characterized by a high density of 1.691 g/cm³ and a melting point of 191-192 °C . This compound serves as a highly valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a sulfonamide group and a reactive benzyl bromomethyl group, allows it to be readily utilized in nucleophilic substitution reactions to create more complex molecules . Researchers have employed derivatives of this compound in the synthesis of novel heterocyclic systems, such as chalcone-based benzenesulfonamides, which have shown promising anti-proliferative activity in biological studies . These synthesized compounds have demonstrated efficacy against human cancer cell lines, including HepG2 hepatocellular carcinoma and MCF-7 breast cancer, making this chemical a crucial starting material in early-stage anticancer drug discovery and development . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHTLTUBNXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522710
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40724-47-8
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for 4-Bromomethylbenzenesulfonamide. The information is intended to support laboratory research and development activities.

Core Chemical Properties and Identifiers

This compound is an organic compound characterized by a benzenesulfonamide core with a bromomethyl substituent.[1] It is primarily a laboratory-synthesized compound used as a versatile building block in organic synthesis.[1] Its high reactivity, attributed to the bromomethyl group, makes it a valuable reagent for introducing new functional groups through nucleophilic substitution reactions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(bromomethyl)benzenesulfonamidePubChem[2], Smolecule[1]
CAS Number 40724-47-8PubChem[2], Smolecule[1]
Molecular Formula C₇H₈BrNO₂SPubChem[2], Smolecule[1]
Molecular Weight 250.12 g/mol PubChem[2], Smolecule[1]
Canonical SMILES C1=CC(=CC=C1CBr)S(=O)(=O)NSmolecule[1]
InChI InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)PubChem[2], Smolecule[1]
InChI Key QNJHTLTUBNXLFS-UHFFFAOYSA-NPubChem[2], Smolecule[1]

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group (-SO₂NH₂) is attached at one position, and a bromomethyl group (-CH₂Br) is at the para position. The presence of the reactive bromomethyl group is key to its utility in synthetic chemistry.[1]

Role in Medicinal Chemistry

While this compound does not possess direct biological activity itself, it is a crucial precursor for synthesizing more complex molecules with therapeutic potential.[1] Its derivatives have been investigated for a range of applications, most notably in the development of inhibitors for chemokine receptors, such as CXCR4, which are implicated in cancer progression and immune responses.[1]

G Logical Flow: From Building Block to Therapeutic Application A This compound (Building Block) B Organic Synthesis (e.g., Nucleophilic Substitution) A->B Utilized in C CXCR4 Inhibitor (Synthesized Derivative) B->C Leads to D CXCR4 Receptor C->D Binds to & Blocks E Inhibition of Cellular Processes (e.g., Cancer Metastasis, Immune Cell Migration) D->E Modulates G Proposed Synthesis Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Bromination A Toluene C p-Toluenesulfonyl Chloride A->C + B Chlorosulfonic Acid B->C E p-Toluenesulfonamide C->E D Ammonia D->E + G This compound E->G F N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) F->G + G General Experimental Workflow: Purification & Analysis A Crude Synthesized Product B Purification A->B C Recrystallization B->C D Column Chromatography B->D E Pure Compound C->E D->E F Structural Analysis E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Verified Structure & Purity G->J H->J I->J

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of 4-bromomethylbenzenesulfonamide, a crucial intermediate for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in a structured format for clarity and reproducibility.

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylic bromination of p-toluenesulfonamide. This reaction is a free-radical substitution, specifically a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

The overall reaction is as follows:

p-Toluenesulfonamide + N-Bromosuccinimide --(Radical Initiator, Solvent, Heat)--> this compound + Succinimide

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonamide, forming a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Wohl-Ziegler Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Initiator_rad 2 R• Initiator->Initiator_rad Heat p-Toluenesulfonamide p-Toluenesulfonamide (Ar-CH3) Initiator_rad->p-Toluenesulfonamide Abstracts H• Benzylic_Radical Benzylic Radical (Ar-CH2•) p-Toluenesulfonamide->Benzylic_Radical + Br• Product This compound (Ar-CH2Br) Benzylic_Radical->Product + Br2 Benzylic_Radical->Product + NBS NBS NBS Br2 Br2 (trace) NBS->Br2 + HBr Succinimide_Radical Succinimide Radical HBr HBr Br_Radical Br• Br2->Br_Radical Heat/Light Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative Purity_Check_1 Check Purity (TLC, NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 Purity > 98% Pure_Product_2 Pure Product Purity_Check_2->Pure_Product_2 Purity > 98%

An In-depth Technical Guide to 4-Bromomethylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromomethylbenzenesulfonamide, a key building block in the synthesis of targeted therapeutics. This document details its chemical properties, provides a step-by-step synthesis protocol, and explores its application in the development of CXCR4 inhibitors, a promising class of drugs for various diseases.

Core Compound Data

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a sulfonamide moiety. These functional groups make it a versatile reagent in medicinal chemistry, particularly for introducing the benzenesulfonamide scaffold into larger molecules.

PropertyValueReference
CAS Number 40724-47-8[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.12 g/mol [1]
IUPAC Name 4-(bromomethyl)benzenesulfonamide[1]
Canonical SMILES C1=CC(=CC=C1CBr)S(=O)(=O)N[1]
Appearance White to off-white solid (typical)
Melting Point 71-75 °C (for the precursor 4-(Bromomethyl)benzenesulfonyl chloride)[2]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from p-toluenesulfonyl chloride. The first step involves the radical bromination of the methyl group to form 4-(bromomethyl)benzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride [3]

This protocol is adapted from the radical bromination of p-toluenesulfonyl chloride.

  • Materials:

    • p-Toluenesulfonyl chloride (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.2 eq)

    • Benzoyl peroxide (catalyst, 0.1 eq)

    • Carbon tetrachloride (solvent)

    • Isopropyl ether (for trituration)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonyl chloride in carbon tetrachloride.

    • Add N-Bromosuccinimide and benzoyl peroxide to the solution.

    • Heat the reaction mixture to reflux for 1 hour.

    • Cool the mixture to room temperature and filter to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the residue with isopropyl ether to precipitate the product.

    • Filter the white solid, wash with cold isopropyl ether, and dry under vacuum to yield 4-(bromomethyl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.

  • Materials:

    • 4-(Bromomethyl)benzenesulfonyl chloride (1.0 eq)

    • Ammonia (aqueous solution, excess)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve 4-(bromomethyl)benzenesulfonyl chloride in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Synthesis Workflow for this compound A p-Toluenesulfonyl Chloride B Radical Bromination (NBS, Benzoyl Peroxide, CCl4, Reflux) A->B Step 1 C 4-(Bromomethyl)benzenesulfonyl Chloride B->C D Amination (Aqueous Ammonia, DCM) C->D Step 2 E This compound D->E

Synthesis Workflow Diagram

Application in the Development of CXCR4 Inhibitors

This compound serves as a crucial starting material for the synthesis of a novel class of benzenesulfonamide-based CXCR4 inhibitors. The chemokine receptor CXCR4 and its ligand CXCL12 play a significant role in cancer metastasis, inflammation, and HIV-1 entry into cells. Therefore, inhibitors of the CXCR4/CXCL12 interaction are of great therapeutic interest.

The synthesis of these inhibitors generally involves the reaction of this compound with various amines, allowing for the introduction of diverse side chains to optimize binding affinity and pharmacological properties.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation. This signaling occurs through both G-protein dependent and independent pathways. Understanding these pathways is critical for the rational design of CXCR4 inhibitors.

G CXCR4 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi/βγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release ERK ERK1/2 DAG->ERK Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Migration, Proliferation, Survival) Akt->Transcription ERK->Transcription STAT STAT JAK->STAT Phosphorylates STAT->Transcription Translocates

CXCR4 Signaling Cascade

This guide provides foundational information for researchers working with this compound. The detailed synthesis protocol and an understanding of its application in targeting the CXCR4 signaling pathway can facilitate the development of novel therapeutics for a range of diseases.

References

A Technical Guide to the Spectroscopic Data of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromomethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols and tabulated spectral data for ease of reference and comparison.

Chemical Structure

Systematic Name: 4-(Bromomethyl)benzene-1-sulfonamide Molecular Formula: C₇H₈BrNO₂S Molecular Weight: 250.11 g/mol Structure:

Chemical structure of this compound

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.9 - 7.8Doublet (d)2HAromatic protons (ortho to SO₂NH₂)
~ 7.6 - 7.5Doublet (d)2HAromatic protons (ortho to CH₂Br)
~ 4.6Singlet (s)2H-CH₂Br protons
~ 7.4 (broad)Singlet (s)2H-SO₂NH₂ protons

Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The chemical shift of the -NH₂ protons is concentration-dependent and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 145Quaternary Carbon (C-SO₂NH₂)
~ 140Quaternary Carbon (C-CH₂Br)
~ 130Aromatic CH (ortho to CH₂Br)
~ 126Aromatic CH (ortho to SO₂NH₂)
~ 32-CH₂Br Carbon
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[3][4]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3350 - 3250MediumN-H stretching (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretching
1600 - 1450MediumAromatic C=C stretching
1350 - 1310StrongSO₂ asymmetric stretching
1170 - 1150StrongSO₂ symmetric stretching
~ 1220MediumC-N stretching
~ 690StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5][6]

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment of Fragment Ion
251 / 249High[M]⁺, Molecular ion peak (presence of Br isotopes, ~1:1 ratio)
170High[M - Br]⁺, Loss of bromine radical
155Medium[M - SO₂NH₂]⁺, Loss of sulfonamide group
91High[C₇H₇]⁺, Tropylium ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

IR Spectroscopy Protocol
  • Sample Preparation (Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like acetone or methylene chloride.[7]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method that involves bombarding the sample with high-energy electrons to form a radical cation.[5][9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg of sample in deuterated solvent Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Spectrometer Place tube in Spectrometer Transfer->Spectrometer Acquire Acquire FID Signal (¹H, ¹³C) Spectrometer->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Process Phase & Baseline Correction FT->Process Analysis Analyze Chemical Shifts, Integration, & Multiplicity Process->Analysis

Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve sample in volatile solvent Deposit Apply solution to salt plate Dissolve->Deposit Evaporate Evaporate solvent to form thin film Deposit->Evaporate Background Record Background Spectrum (clean plate) Evaporate->Background Sample Record Sample Spectrum Background->Sample Subtract Subtract Background from Sample Sample->Subtract Analysis Analyze Absorption Bands (Wavenumber & Intensity) Subtract->Analysis

Caption: Generalized workflow for Infrared (IR) spectroscopy.

MS_Workflow Start Start: Sample Prep Prepare dilute solution (e.g., in Methanol) Start->Prep Ionize Ionization (e.g., EI, ESI) Prep->Ionize Analyze Mass Analysis (Separation by m/z) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum AnalyzeFrags Analyze Molecular Ion & Fragmentation Pattern Spectrum->AnalyzeFrags

Caption: Generalized workflow for Mass Spectrometry (MS).

References

Navigating the Solubility Landscape of 4-Bromomethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethylbenzenesulfonamide is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of a data repository, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative analysis of the expected solubility trends in common organic solvents based on fundamental chemical principles and the known behavior of the sulfonamide functional group. An experimental workflow is also presented to guide researchers in obtaining reliable and reproducible solubility data.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds incorporating this moiety, such as this compound, are of significant interest. The solubility of a solid compound in an organic solvent is a critical physical property that influences its application in synthesis, purification, and formulation. A thorough understanding of solubility is paramount for optimizing reaction conditions, preventing precipitation, and developing effective crystallization procedures.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide is intended to empower researchers by providing the necessary tools to determine this essential parameter.

Qualitative Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted by examining its structure and the properties of common organic solvents. The molecule possesses both polar (sulfonamide and bromomethyl groups) and non-polar (benzene ring) regions, suggesting a degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group's N-H and S=O moieties. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents possess large dipole moments and can effectively solvate the polar functionalities of the molecule. DMSO and DMF, in particular, are powerful solvents for a wide array of organic compounds and are expected to readily dissolve this compound. Acetone is also expected to be a good solvent.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the sulfonamide group, solubility in non-polar solvents is expected to be limited.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may exhibit moderate solvating power for this compound, balancing the interactions with both the polar and non-polar parts of the molecule.

Experimental Determination of Solubility

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[1][2][3][4][5][6][7][8][9][10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in consecutive measurements.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted saturated solution.

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation

While specific data for this compound is not available, the results of the experimental protocol described above should be compiled into a clear and structured table for easy comparison. An example template is provided below.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Experimental ValueCalculated ValueIsothermal Shake-Flask
Ethanol25Experimental ValueCalculated ValueIsothermal Shake-Flask
Acetone25Experimental ValueCalculated ValueIsothermal Shake-Flask
Dichloromethane25Experimental ValueCalculated ValueIsothermal Shake-Flask
Ethyl Acetate25Experimental ValueCalculated ValueIsothermal Shake-Flask
Toluene25Experimental ValueCalculated ValueIsothermal Shake-Flask
Dimethylformamide (DMF)25Experimental ValueCalculated ValueIsothermal Shake-Flask
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated ValueIsothermal Shake-Flask

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent agitate Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitate settle Settle excess solid agitate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze cal_curve Generate calibration curve analyze->cal_curve calc_sol Calculate solubility analyze->calc_sol cal_curve->calc_sol

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers to address the current gap in solubility data for this compound. By following the detailed experimental protocol and considering the qualitative solubility predictions, scientists and drug development professionals can obtain the critical data needed to advance their research and development efforts. The provided workflow visualization serves as a clear roadmap for this experimental process. The generation of reliable solubility data will undoubtedly facilitate the more effective use of this important chemical intermediate in the synthesis of novel compounds.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromomethylbenzenesulfonamide (CAS No. 40724-47-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a framework for its thermal analysis based on standard methodologies and data from structurally related compounds. It is intended to inform researchers on safe handling, storage, and the expected thermal behavior of this and similar molecules.

Compound Identification and Properties

This compound is a substituted aromatic sulfonamide. Its structure combines a reactive bromomethyl group with a benzenesulfonamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

PropertyValue/InformationSource
IUPAC Name 4-(bromomethyl)benzenesulfonamidePubChem[1]
CAS Number 40724-47-8PubChem[1]
Molecular Formula C₇H₈BrNO₂SPubChem[1]
Molecular Weight 250.12 g/mol PubChem[1]
Physical State Solid (predicted)-
Melting Point Data not available. For the related compound 4-(Bromomethyl)benzenesulfonyl chloride, the melting point is reported as 71-75 °C.Sigma-Aldrich

Safety and Handling

Based on data for closely related compounds such as 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide, this compound should be handled with care.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed (based on H302 for a related compound).[2]

  • Skin Corrosion/Irritation: May cause skin irritation (based on H315 for a related compound).[2]

  • Eye Damage/Irritation: May cause serious eye irritation (based on H319 for a related compound).[2]

  • Respiratory Irritation: May cause respiratory irritation (based on H335 for a related compound).[2]

Recommended Handling Precautions:

  • Use in a well-ventilated area.[2]

  • Wear protective gloves, clothing, and eye/face protection.[2]

  • Wash hands thoroughly after handling.[2]

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Recommended storage is under an inert atmosphere at 2-8°C.

Thermal Stability Assessment

The thermal stability of a compound is critical for determining its shelf-life, processing conditions, and safety limits. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, the following sections detail the standard experimental protocols for its characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative decomposition. A flow rate of 20-50 mL/min is common.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a relevant temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Hypothetical TGA Data Presentation:

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)
Onset of Decomposition (T_onset) Hypothetical ValueHypothetical Value
Temperature of Max. Decomposition Rate (T_peak) Hypothetical ValueHypothetical Value
Mass Loss at T_peak (%) Hypothetical ValueHypothetical Value
Residual Mass at 600 °C (%) Hypothetical ValueHypothetical Value
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and enthalpies of reaction, providing information about the physical and chemical changes that occur upon heating.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a controlled rate, for example, 10 °C/min. The temperature range should encompass the expected melting and decomposition events.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.

Expected DSC Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)
Melting Hypothetical ValueHypothetical ValueHypothetical Value
Decomposition Hypothetical ValueHypothetical ValueHypothetical Value

Decomposition Pathway and Products

In the absence of specific studies on the thermolysis of this compound, the decomposition pathway can be inferred from its chemical structure and data from related compounds. The presence of a bromomethyl group suggests that the initial decomposition step could involve the cleavage of the C-Br bond, which is typically weaker than other bonds in the molecule.

Upon further heating, the benzenesulfonamide core would likely decompose. Under fire conditions, hazardous decomposition products are expected to include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Hydrogen bromide (HBr)

A generalized decomposition pathway is illustrated below.

G A This compound B Initial Heat Application (Endothermic/Exothermic Event) A->B C Cleavage of C-Br Bond B->C Lower Energy Input D Decomposition of Benzenesulfonamide Core C->D Higher Energy Input E Gaseous Decomposition Products (CO, CO₂, NOx, SOx, HBr) D->E

Caption: Generalized thermal decomposition pathway.

Experimental and Analytical Workflow

A logical workflow for the complete thermal characterization of this compound is essential for obtaining reliable and comprehensive data.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting A Procure/Synthesize This compound B Confirm Identity & Purity (NMR, LC-MS, HPLC) A->B C Differential Scanning Calorimetry (DSC) (Melting Point, Phase Transitions) B->C D Thermogravimetric Analysis (TGA) (Decomposition Temperature, Mass Loss) B->D E TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) C->E D->E G Identify Gaseous Decomposition Products E->G F Analyze Thermograms (Onset Temps, Peak Temps, Enthalpies) H Compile Technical Report/Whitepaper F->H G->H

Caption: Workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a robust framework for its assessment. Based on the analysis of related compounds, it is prudent to handle this compound with appropriate safety measures, considering its potential for toxicity and irritation. The thermal stability is likely to be influenced by the relatively labile bromomethyl group. For definitive quantitative data, experimental analysis using TGA and DSC, as outlined in this guide, is strongly recommended. Such studies would be invaluable for ensuring the safe and effective use of this compound in research and drug development.

References

The Unfolding Therapeutic Potential of 4-Bromomethylbenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethylbenzenesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of sulfonamide derivatives.[1] While the parent compound itself does not exhibit significant biological activity, its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of potential therapeutic applications. The presence of the reactive bromomethyl group allows for straightforward modification, leading to the generation of extensive compound libraries for biological screening.[1] This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The content herein is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activities

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key proteins and disruption of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

One of the key targets for benzenesulfonamide derivatives in cancer therapy is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes such as c-MYC.[2][3] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes.[2] Inhibition of BRD4 has been shown to suppress the proliferation of various cancer cells, including those in acute myeloid leukemia.[4]

A series of phenylisoxazole sulfonamide derivatives have been developed as potent BRD4 inhibitors. For instance, compound 58 from one such study demonstrated robust inhibitory potency toward both the first (BD1) and second (BD2) bromodomains of BRD4.[4]

CompoundTargetIC50 (nM)Reference
Compound 58BRD4-BD170[4]
Compound 58BRD4-BD2140[4]

The following diagram illustrates the role of BRD4 in transcriptional activation and how its inhibition can impact cancer cell proliferation.

BRD4_Signaling_Pathway BRD4 BRD4 P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II Activates Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Proliferation Proliferation Oncogenes->Proliferation Inhibitor Sulfonamide Derivative Inhibitor->BRD4 Inhibits

BRD4-mediated transcription and its inhibition.
Inhibition of Chemokine Receptor CXCR4

The CXCL12/CXCR4 signaling axis is critically involved in cancer progression, particularly in metastasis.[5] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream pathways promoting cell migration, invasion, and survival.[6][7] Derivatives of this compound have been explored as inhibitors of this receptor. For example, 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide has been identified as a potent inhibitor of CXCR4.[1]

The diagram below outlines the CXCR4 signaling cascade and the point of intervention for inhibitory derivatives.

CXCR4_Signaling_Pathway CXCR4 CXCR4 G_Protein G-protein (Gαi, Gβγ) CXCR4->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cell_Responses Migration, Invasion, Survival PI3K_Akt->Cell_Responses MAPK->Cell_Responses Inhibitor Sulfonamide Derivative Inhibitor->CXCR4 Inhibits

CXCR4 signaling and its therapeutic targeting.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Certain derivatives of benzenesulfonamides have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][5] The mechanism of action for sulfonamides as antibacterial agents classically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against various microorganisms.

CompoundMicroorganismMIC (mg/mL)Reference
4dEscherichia coli6.72[3][5]
4hStaphylococcus aureus6.63[3][5]
4aPseudomonas aeruginosa6.67[3][5]
4aSalmonella typhi6.45[3][5]
4fBacillus subtilis6.63[3][5]
4eCandida albicans6.63[3][5]
4hCandida albicans6.63[3][5]
4eAspergillus niger6.28[3][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

2. Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Dilutions Serial Dilution of Compound in Plate Inoculate Inoculate Wells Dilutions->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for the Broth Microdilution MIC Assay.

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-established pharmacophore for the development of enzyme inhibitors. This is largely due to the ability of the sulfonamide group to coordinate with metal ions present in the active sites of many enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are classic inhibitors of CAs. The deprotonated sulfonamide nitrogen binds to the Zn(II) ion in the enzyme's active site, displacing a water/hydroxide molecule.

CompoundIsoformKᵢ (nM)Reference
3 hCA I23.5[8]
7a hCA I48.3[8]
7b hCA I52.6[8]
Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer invasion and metastasis. Benzenesulfonyl-based derivatives have been designed as MMP inhibitors.

CompoundTargetIC50 (µM)Reference
4a MMP-2Data not specified[9]
4e MMP-2Data not specified[9]
4i MMP-2Data not specified[9]
4a MMP-9Data not specified[9]
4e MMP-9Data not specified[9]
4i MMP-9Data not specified[9]
(Note: While these compounds showed potent activity, specific IC50 values were not provided in the abstract.)
Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme using a spectrophotometric or fluorometric assay.

1. Materials:

  • Purified enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic one)

  • Assay buffer specific to the enzyme

  • Test compounds (dissolved in DMSO)

  • 96-well plates (black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes at a specific temperature) for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Controls: Include controls for:

    • No enzyme (background)

    • No inhibitor (100% enzyme activity)

    • No substrate

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control with no inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The derivatives of this compound represent a rich and promising area of research for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical entities with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these versatile compounds for future clinical applications. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

The Versatility of 4-Bromomethylbenzenesulfonamide: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromomethylbenzenesulfonamide stands as a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a versatile sulfonamide moiety, allows for its incorporation into a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of its role in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry, supported by detailed experimental protocols and quantitative data.

Core Reactivity and Applications

The synthetic utility of this compound is primarily centered around the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the benzenesulfonamide pharmacophore into various molecular scaffolds.

Nucleophilic Substitution Reactions

The benzylic bromide of this compound is susceptible to substitution by a variety of nucleophiles, including amines, thiols, and alcohols. These reactions are fundamental to its application as a building block.

One of the most significant applications of this compound is in the synthesis of inhibitors of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates downstream signaling pathways implicated in cancer metastasis.[1] By blocking this interaction, CXCR4 inhibitors can impede tumor progression.

The synthesis of these inhibitors often involves the N-alkylation of a primary or secondary amine with this compound or its derivatives. This key step introduces the benzenesulfonamide moiety, which is crucial for the inhibitory activity of the final compound.

Cyclization Reactions

The dual functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. By first reacting the bromomethyl group with a suitable nucleophile that contains another reactive site, a subsequent intramolecular reaction can lead to the formation of cyclic structures. A notable example is the synthesis of isoindolinone derivatives, which are present in a number of biologically active molecules.[2][3][4][5][6][7]

Role as a Linker

In addition to its role in constructing core molecular scaffolds, this compound and its derivatives can function as linkers in various applications, including solid-phase synthesis and the construction of antibody-drug conjugates (ADCs). In solid-phase peptide synthesis (SPPS), a linker connects the growing peptide chain to the solid support.[5][8][9][10][11][12][13] The choice of linker is critical as it must be stable throughout the synthesis and allow for cleavage of the final product under specific conditions.[14][15][16] While direct protocols for this compound as a linker are not extensively detailed in the provided results, its structural motifs are found in various linker strategies.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound and related structures.

Synthesis of N-Substituted Benzenesulfonamides

General Procedure for the Reaction of 4-(Bromomethyl)benzene-1-sulfonyl Chloride with Amines:

This procedure describes the synthesis of sulfonamides from the corresponding sulfonyl chloride, a closely related precursor to this compound.

  • To a solution of 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) (0.1 M), the desired amine (2 equivalents) is added.

  • The reaction mixture is stirred at room temperature for a period ranging from 2 hours to overnight.

  • Following the reaction, the mixture is washed with water and brine.

  • The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the product, typically as an off-white solid.[1]

Table 1: Synthesis of N-Substituted Benzenesulfonamides

ProductStarting AmineReaction TimeYieldReference
N-Benzyl-4-(bromomethyl)-N-methylbenzenesulfonamideN-MethylbenzylamineOvernightNot Specified[1]
4-(Bromomethyl)-N,N-diethylbenzenesulfonamideDiethylamine2 hoursNot Specified[1]
Synthesis of Isoindoline-1,3-dione Derivatives

While a direct protocol starting from this compound was not found in the provided search results, a general method for the synthesis of isoindoline-1,3-diones from N-arylbenzenecarboximidamides and phthalic anhydride is presented as an illustrative example of this class of compounds.

  • N-arylbenzenecarboximidamide (2.6 mmol) and phthalic anhydride (6.8 mmol) are placed in a flask with 50 mL of benzene.

  • The mixture is heated to reflux.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product is isolated, with yields reported to be over 75%.[2]

Signaling Pathway Diagram

The CXCR4 receptor, a key target for inhibitors synthesized from this compound, activates several downstream signaling cascades upon binding its ligand, CXCL12. These pathways are integral to cell survival, proliferation, and migration, all of which are critical processes in cancer metastasis.

CXCR4_Signaling_Pathway cluster_responses Cellular Responses CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Migration & Invasion Ca_release->Migration PKC->Migration Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration JAK_STAT->Proliferation

References

The Synthesis of 4-Bromomethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Discovery and Synthetic Methodologies for a Key Pharmaceutical Intermediate

Abstract

4-Bromomethylbenzenesulfonamide is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of various therapeutic agents. Its reactive bromomethyl group allows for facile derivatization, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its historical context, detailed experimental protocols, and the underlying chemical principles. The primary synthetic route involves the free-radical bromination of 4-methylbenzenesulfonamide, a reaction that has been refined over the years for optimal yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed and practical resource for the preparation of this important compound.

Introduction: A Historical Perspective

The synthesis of this compound is intrinsically linked to the development of free-radical halogenation reactions. While a specific "discovery" of this particular compound is not well-documented as a landmark event, its synthesis relies on the principles of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS). This reaction, reported in the 1940s, revolutionized synthetic organic chemistry by providing a selective method for introducing bromine at positions adjacent to a double bond or an aromatic ring, without affecting these moieties.

The application of this methodology to 4-methylbenzenesulfonamide provided a direct route to the desired 4-bromomethyl derivative. The presence of the electron-withdrawing sulfonamide group does not significantly hinder the free-radical chain mechanism at the benzylic position, making this a reliable synthetic strategy. Over the years, variations in radical initiators, solvents, and reaction conditions have been explored to optimize the synthesis for various substrates.

Core Synthetic Pathway: Free-Radical Bromination

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 4-methylbenzenesulfonamide. This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps characteristic of free-radical processes.

The overall transformation is as follows:

G cluster_reactants Reactants cluster_products Products 4-Methylbenzenesulfonamide 4-Methylbenzenesulfonamide Reaction Free-Radical Bromination 4-Methylbenzenesulfonamide->Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Radical Initiator (AIBN or BPO) Radical Initiator (AIBN or BPO) Radical Initiator (AIBN or BPO)->Reaction This compound This compound Succinimide Succinimide Reaction->this compound Reaction->Succinimide

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Free-Radical Bromination

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from the trace amounts of HBr present, or react with NBS to generate a bromine radical.

The key propagation steps involve the abstraction of a benzylic hydrogen from 4-methylbenzenesulfonamide by a bromine radical to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (I-I) I_rad 2 I• I->I_rad Heat/UV Br_rad Br• I_rad->Br_rad Reacts with trace HBr or NBS Start 4-Methylbenzenesulfonamide Benzyl_Radical Benzylic Radical Start->Benzyl_Radical + Br• Benzyl_Radical->Start - H Product This compound Benzyl_Radical->Product + Br2 Product->Benzyl_Radical - Br HBr HBr Br_rad->HBr + H from Start HBr->Br_rad - H Br2 Br2 HBr->Br2 + NBS NBS NBS Succinimide_rad Succinimide Radical NBS->Succinimide_rad + HBr Succinimide_rad->NBS - H Br2->Br_rad Homolysis G Start Combine Reactants: 4-Methylbenzenesulfonamide, NBS, AIBN in CCl4 Reaction Heat to Reflux (Initiate Radical Reaction) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Filter (Remove Succinimide) Monitoring->Workup Reaction Complete Extraction Wash Filtrate (Water, Brine) Workup->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallize Concentration->Purification Final_Product This compound Purification->Final_Product

A Comprehensive Technical Guide to the Safe Handling of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for handling 4-Bromomethylbenzenesulfonamide. The information herein is compiled to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds suggests that it may cause skin and eye irritation.[1] It is crucial to handle this substance with appropriate precautions to avoid adverse health effects.

GHS Hazard Statements for Structurally Similar Compounds:

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[2]
Molecular Weight 250.12 g/mol PubChem[2]
CAS Number 40724-47-8PubChem[2]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Vapor Pressure No data available
Vapor Density Not applicable[3]

Toxicological Data

Limited acute toxicity information is available for this compound. However, data for related compounds are presented below to provide an indication of potential toxicity.

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50IntraperitonealRodent - mouse>1 gm/kgDetails of toxic effects not reported other than lethal dose value[4]
LDOralRodent - rat>500 mg/kgDetails of toxic effects not reported other than lethal dose value[5]
LDIntraperitonealRodent - rat>500 mg/kgDetails of toxic effects not reported other than lethal dose value[5]

Note: The provided data is for N-benzyl-p-bromobenzenesulfonamide and p-bromo-N-isobutylbenzenesulfonamide, which are structurally related to this compound.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimize exposure and ensure safety.

4.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound. The following table outlines the minimum requirements.

PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Safety glasses with side shields or goggles.[6][7]A face shield may be necessary for operations with a high risk of splashing.[7][8]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[7] Gloves should be inspected for tears or punctures before use.[7]
Skin and Body Protection Laboratory coat.An acid protection apron and disposable gown are recommended for procedures with a higher risk of contamination.[7][8]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area.[3][7] For higher exposure risks, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[6][9]

4.3. Handling and Storage

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Handle the product only in a closed system or with appropriate exhaust ventilation.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • The substance is moisture-sensitive.[3]

  • Incompatible materials to avoid include bases, alcohols, amines, and metals.[3]

4.4. Disposal Considerations

  • Dispose of contents and container to an approved waste disposal plant.[10]

Visualized Workflows

5.1. Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.

RiskAssessment A Identify Hazards (Chemical Properties, Toxicity) B Assess Exposure Potential (Quantity, Duration, Frequency) A->B C Evaluate Existing Controls (Ventilation, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (If Risk is High/Medium) D->E High/Medium Risk F Proceed with Experiment (With Controls in Place) D->F Low Risk E->F G Review and Update Assessment Regularly F->G

Caption: Risk assessment workflow for handling this compound.

5.2. Emergency Response Procedure

This diagram outlines the appropriate steps to take in the event of an emergency involving this compound.

EmergencyResponse cluster_ImmediateActions Immediate Actions cluster_SpillResponse Spill Response cluster_ExposureResponse Personal Exposure Response A Assess the Situation (Fire, Spill, Exposure) B Alert Personnel in the Immediate Area A->B C Activate Emergency Alarm / Call for Help B->C D Evacuate Non-Essential Personnel C->D I Skin Contact: Remove contaminated clothing. Rinse skin with water/shower. C->I E Don Appropriate PPE D->E F Contain the Spill E->F G Neutralize and Clean Up F->G H Dispose of Waste Properly G->H J Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. I->J K Inhalation: Move to fresh air. Seek medical attention. J->K L Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. K->L

Caption: Emergency response procedure for this compound incidents.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

  • If Inhaled: Move the victim into fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11]

  • Following Skin Contact: Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water and consult a doctor.[11]

  • Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6][11]

  • Following Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

  • Specific Hazards: No data available.

  • Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3][6][11]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[11]

  • Environmental Precautions: Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CXCR4 Inhibitors Using 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1α), play a pivotal role in numerous physiological and pathological processes.[1] The CXCR4/CXCL12 axis is implicated in cancer metastasis, HIV-1 entry into host cells, and inflammatory diseases.[1][2][3] Consequently, the development of small molecule inhibitors targeting CXCR4 is a significant area of interest in drug discovery.[1][4] This document provides detailed protocols for the synthesis of a series of benzenesulfonamide-based CXCR4 inhibitors, utilizing 4-bromomethylbenzenesulfonamide as a key starting material. Additionally, it outlines protocols for the biological evaluation of these synthesized compounds.

Chemical Synthesis

The synthesis of the target CXCR4 inhibitors is achieved through a straightforward two-step process. The first step involves the reaction of 4-(bromomethyl)benzene-1-sulfonyl chloride with a secondary amine to yield an N-substituted-4-(bromomethyl)benzenesulfonamide intermediate. The subsequent step is a nucleophilic substitution of the bromide with a primary or secondary amine to afford the final product.[2]

General Synthetic Scheme

A general synthetic route is depicted below. The initial reaction involves the sulfonylation of a secondary amine with 4-(bromomethyl)benzene-1-sulfonyl chloride. The resulting intermediate is then reacted with another amine to generate the final benzenesulfonamide-based CXCR4 inhibitor.[2]

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nucleophilic Substitution 4-(bromomethyl)benzene-1-sulfonyl chloride 4-(bromomethyl)benzene-1-sulfonyl chloride Intermediate N-substituted-4-(bromomethyl)benzenesulfonamide 4-(bromomethyl)benzene-1-sulfonyl chloride->Intermediate DCM, rt Secondary Amine (R1R2NH) Secondary Amine (R1R2NH) Secondary Amine (R1R2NH)->Intermediate Final Product Benzenesulfonamide CXCR4 Inhibitor Intermediate->Final Product Acetonitrile, K2CO3, rt Amine (R3R4NH) Amine (R3R4NH) Amine (R3R4NH)->Final Product

Caption: General synthetic workflow for benzenesulfonamide CXCR4 inhibitors.

Experimental Protocol: Synthesis of a Representative CXCR4 Inhibitor (Compound 5a)

This protocol describes the synthesis of a potent CXCR4 inhibitor, designated as compound 5a in the literature.[2]

Step 1: Synthesis of N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide

  • Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Add N-benzylmethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the solution under reduced pressure to obtain the crude product as an off-white solid.

  • Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of the Final Product (Compound 5a)

  • Dissolve the N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide intermediate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (K2CO3) (2 equivalents) and the desired amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final CXCR4 inhibitor.

Biological Evaluation

The inhibitory activity of the synthesized compounds against CXCR4 is evaluated using a competitive binding assay and a cell invasion assay.

CXCR4 Competitive Binding Assay

This assay measures the ability of the synthesized compounds to displace a known fluorescently labeled ligand from the CXCR4 receptor.[5][6]

Protocol:

  • Culture a suitable cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a sufficient density.

  • Prepare a 96-well plate with serial dilutions of the test compounds.

  • Add the cell suspension to each well of the 96-well plate.

  • Incubate the plate at room temperature in the dark for 15 minutes.

  • Add a fixed concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) to each well.

  • Incubate the plate for an additional 30 minutes at room temperature in the dark.

  • Centrifuge the plate to pellet the cells and remove the supernatant.

  • Wash the cells with an appropriate buffer.

  • Resuspend the cells in buffer and analyze the fluorescence intensity of the cell-bound ligand using a flow cytometer.

  • The reduction in fluorescence signal in the presence of the test compound is indicative of its binding affinity to CXCR4. Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled ligand.

Matrigel Invasion Assay

This assay assesses the ability of the synthesized compounds to inhibit the CXCL12-induced invasion of cancer cells through a basement membrane extract (Matrigel).[7][8]

Protocol:

  • Coat the upper chambers of Transwell inserts with Matrigel and allow it to solidify.

  • Culture a cancer cell line known to express CXCR4 (e.g., MDA-MB-231) and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add medium containing CXCL12 as a chemoattractant to the lower chamber.

  • Add the test compounds at various concentrations to the upper chamber with the cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invaded cells from the upper surface of the insert.

  • Fix and stain the invaded cells on the lower surface of the insert with crystal violet.

  • Count the number of invaded cells under a microscope.

  • The percentage of invasion inhibition is calculated relative to a control group without any inhibitor.

Data Presentation

The following table summarizes the biological activity of a series of synthesized benzenesulfonamide-based CXCR4 inhibitors.[2]

CompoundEC50 (nM) in Binding Assay% Invasion at 10 nM% Invasion at 100 nM
5a 1095100
5b 190100
5d 1007184
5g 1004872
5k 1ModerateModerate

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates multiple downstream signaling pathways that regulate cell migration, proliferation, and survival.[4] These pathways can be broadly categorized as G-protein dependent and G-protein independent.

G cluster_0 CXCR4 Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein G-protein dependent JAK_STAT JAK/STAT CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Cell_Responses Cell Migration, Proliferation, Survival Ca_mobilization->Cell_Responses PI3K->Cell_Responses MAPK->Cell_Responses JAK_STAT->Cell_Responses

Caption: Simplified CXCR4 signaling pathways.

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of CXCR4 inhibitors is summarized in the following diagram.

G Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay CXCR4 Competitive Binding Assay Purification->Binding_Assay Invasion_Assay Matrigel Invasion Assay Purification->Invasion_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Binding_Assay->Data_Analysis Invasion_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for CXCR4 inhibitor development.

References

Application Notes and Protocols for the N-alkylation of Amines with 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The sulfonamide moiety is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a 4-(aminomethyl)benzenesulfonamide scaffold through the N-alkylation of amines with 4-bromomethylbenzenesulfonamide provides a direct route to novel compounds with potential therapeutic value. This document provides a detailed protocol for this transformation, catering to both primary and secondary amines, and offers insights into the reaction's scope and potential outcomes.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The choice of base and solvent is critical to ensure efficient deprotonation of the amine and to facilitate the reaction while minimizing side products. Over-alkylation can be a challenge, particularly with primary amines, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2][3] Careful control of stoichiometry and reaction conditions is therefore essential.

General Reaction Scheme

The general chemical transformation for the N-alkylation of a primary or secondary amine with this compound is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 4-Bromomethyl- benzenesulfonamide p1 N-Substituted 4-(aminomethyl)benzenesulfonamide r1->p1 + R1R2NH r2 Primary or Secondary Amine (R1R2NH) r2->p1 reagent Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) reagent->p1 p2 Protonated Base Bromide Salt

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

This section details two common protocols for the N-alkylation of amines with this compound. Protocol A is a general method suitable for a wide range of amines, while Protocol B is an alternative that may be advantageous for specific substrates.

Materials and Reagents
  • This compound

  • Primary or secondary amine of choice

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Protocol A: Potassium Carbonate in Acetonitrile

This is a widely applicable method utilizing a solid inorganic base.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1-1.2 eq) in a minimal amount of anhydrous acetonitrile dropwise to the suspension at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol B: DIPEA in DMF

This protocol uses a non-nucleophilic organic base in a polar aprotic solvent, which can be beneficial for less reactive amines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Addition of Base: Add Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture, either as a solid in one portion or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive amines. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the N-alkylation of various amines with this compound, based on established chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateAmine TypeProtocolTime (h)Yield (%)Notes
1BenzylaminePrimary, AliphaticA685Clean reaction, product may be isolated by crystallization.
2PiperidineSecondary, CyclicA492Highly nucleophilic amine, fast reaction.
3AnilinePrimary, AromaticB2455Lower nucleophilicity requires longer reaction times and potentially higher temperatures.
4DiethylamineSecondary, AcyclicA888Good yield, straightforward purification.
5MorpholineSecondary, CyclicA595High yield due to the nucleophilicity of the amine.
6n-ButylaminePrimary, AliphaticA1078Potential for over-alkylation; use of excess amine may improve selectivity for the mono-alkylated product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine in Solvent prep2 Add Base prep1->prep2 react1 Add 4-Bromomethyl- benzenesulfonamide prep2->react1 react2 Heat and Stir (Monitor by TLC/LC-MS) react1->react2 workup1 Cool and Filter (if applicable) react2->workup1 workup2 Aqueous Work-up (Wash with NaHCO3, Brine) workup1->workup2 purify Dry, Concentrate, and Purify via Chromatography workup2->purify

Caption: General experimental workflow diagram.

Concluding Remarks

The N-alkylation of amines with this compound is a robust and versatile method for synthesizing novel sulfonamide derivatives. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific amine substrate to maximize yield and minimize side-product formation. The protocols provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the synthesis and biological activities of this important class of compounds.

References

Application Notes and Protocols: Coupling Reactions of 4-Bromomethylbenzenesulfonamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethylbenzenesulfonamide is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary sulfonamide group, a common pharmacophore in various therapeutic agents such as carbonic anhydrase inhibitors, and a reactive benzylic bromide.[1] This benzylic bromide is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of diverse functionalities and the synthesis of a wide array of derivatives.[1] These derivatives are valuable as building blocks for more complex molecules, including potential inhibitors of targets like chemokine receptor type 4 (CXCR4), which is implicated in cancer progression.[1][2]

This document provides detailed application notes and experimental protocols for the coupling of this compound with various classes of nucleophiles, including nitrogen, sulfur, oxygen, and carbon nucleophiles.

General Reaction Scheme

The primary mode of reaction for this compound with nucleophiles is a nucleophilic substitution (SN2) reaction at the benzylic carbon, displacing the bromide ion.

G cluster_0 General Reaction reagents This compound + Nucleophile-H -> Product + HBr G cluster_workflow N-Alkylation Workflow start Start dissolve Dissolve 4-bromomethyl- benzenesulfonamide in solvent start->dissolve add_nucleophile Add N-nucleophile (e.g., amine, phthalimide) dissolve->add_nucleophile add_base Add base (if required) add_nucleophile->add_base react Stir at specified temperature and time add_base->react workup Aqueous workup (e.g., wash with water, brine) react->workup dry Dry organic layer (e.g., over MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (crystallization/chromatography) concentrate->purify end End purify->end G cluster_nucleophiles Nucleophile Classification Nucleophiles Nucleophiles N-Nucleophiles N-Nucleophiles Nucleophiles->N-Nucleophiles S-Nucleophiles S-Nucleophiles Nucleophiles->S-Nucleophiles O-Nucleophiles O-Nucleophiles Nucleophiles->O-Nucleophiles C-Nucleophiles C-Nucleophiles Nucleophiles->C-Nucleophiles Amines Amines N-Nucleophiles->Amines Phthalimide Phthalimide N-Nucleophiles->Phthalimide Thiols Thiols S-Nucleophiles->Thiols Thiophenols Thiophenols S-Nucleophiles->Thiophenols Alcohols Alcohols O-Nucleophiles->Alcohols Phenols Phenols O-Nucleophiles->Phenols Enolates Enolates C-Nucleophiles->Enolates Cyanide Cyanide C-Nucleophiles->Cyanide

References

Application Notes: The Utility of 4-Bromomethylbenzenesulfonamide in the Synthesis of Novel Sulfonamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] 4-Bromomethylbenzenesulfonamide is a particularly valuable bifunctional reagent for the synthesis of novel drug candidates. It serves as a versatile building block, featuring a primary sulfonamide group, a known pharmacophore, and a reactive bromomethyl group.[4] This benzylic bromide is susceptible to nucleophilic substitution, allowing for the straightforward covalent linkage of the benzenesulfonamide moiety to diverse chemical scaffolds, thereby enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.

Derivatives synthesized using this scaffold have shown significant potential in medicinal chemistry, with some evaluated as inhibitors of key biological targets.[4] These targets include enzymes and receptors such as chemokine receptor CXCR4, implicated in cancer metastasis, Bromodomain-containing protein 4 (BRD4) for leukemia, as well as carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[4][5][6][7]

These application notes provide detailed protocols for the synthesis and evaluation of novel sulfonamides derived from this compound, summarize relevant biological activity data, and visualize key experimental and biological pathways.

General Synthetic Workflow

The preparation of novel sulfonamide derivatives from this compound typically follows a straightforward workflow involving nucleophilic substitution at the benzylic carbon, followed by purification and comprehensive biological evaluation.

G start Starting Material This compound reaction Nucleophilic Substitution start->reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent Nucleophilic Reagent (e.g., R-NH₂, R-OH, R-SH) reagent->reaction product Crude Product Novel Sulfonamide Derivative reaction->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Sulfonamide Derivative purification->final_product screening Biological Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) final_product->screening data Data Analysis (IC₅₀, Kᵢ, MIC Determination) screening->data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Sulfonamides via Nucleophilic Substitution

This protocol describes a general method for the synthesis of novel sulfonamides by reacting this compound with a primary or secondary amine. The principle can be adapted for other nucleophiles like phenols or thiols.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/stir plate

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the reactants in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.1-0.5 M. Add a suitable base, such as powdered K₂CO₃ (2.0 eq). The base acts as a scavenger for the HBr generated.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of newly synthesized sulfonamide derivatives against bacterial strains using the broth microdilution method.[1]

Materials:

  • Synthesized sulfonamide compound

  • Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., DMSO) and create a series of twofold dilutions in MHB directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, the positive control, and the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation: Biological Activity of Related Sulfonamides

The following tables summarize quantitative data for various sulfonamide derivatives, providing a rationale for investigating novel compounds synthesized from this compound.

Table 1: Enzyme Inhibitory Activity of Novel Sulfonamide Derivatives

Compound Class Target Enzyme Compound ID Kᵢ or IC₅₀ Reference
Phenylisoxazole Sulfonamides BRD4-BD1 58 IC₅₀ = 70 nM [6]
Phenylisoxazole Sulfonamides BRD4-BD2 58 IC₅₀ = 140 nM [6]
Benzamide Sulfonamides hCA I 3g Kᵢ = 4.07 ± 0.38 nM [5]
Benzamide Sulfonamides hCA II 3c Kᵢ = 10.68 ± 0.98 nM [5]
Benzamide Sulfonamides AChE 3f Kᵢ = 8.91 ± 1.65 nM [5]
β-benzylphenethylamine Sulfamides hCA I - Kᵢ = 0.278 - 2.260 nM [7]
β-benzylphenethylamine Sulfamides hCA II - Kᵢ = 0.187 - 1.478 nM [7]
β-benzylphenethylamine Sulfamides AChE - Kᵢ = 0.127 - 2.452 nM [7]

| β-benzylphenethylamine Sulfamides | BChE | - | Kᵢ = 0.494 - 1.790 nM |[7] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound ID Target Organism MIC (mg/mL) Reference
4d Escherichia coli 6.72 [8][9]
4h Staphylococcus aureus 6.63 [8][9]
4a Pseudomonas aeruginosa 6.67 [8][9]
4a Salmonella typhi 6.45 [8][9]
4f Bacillus subtilis 6.63 [8][9]
4e Candida albicans 6.63 [8][9]

| 4e | Aspergillus niger | 6.28 |[8][9] |

Mechanism of Action: Inhibition of BRD4 Signaling

Novel sulfonamides have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[6] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes, such as c-myc. Inhibiting BRD4 displaces it from chromatin, leading to the downregulation of c-myc and suppression of cancer cell proliferation, representing a promising therapeutic strategy for acute myeloid leukemia.[6]

G cluster_0 Normal Cellular Process BRD4 BRD4 PTEFb P-TEFb (Transcriptional Elongation Factor) BRD4->PTEFb activates AcHistones Acetylated Histones on Chromatin AcHistones->BRD4 recruits cMyc c-myc Oncogene Expression PTEFb->cMyc promotes Proliferation Leukemia Cell Proliferation cMyc->Proliferation drives Inhibitor Novel Sulfonamide Inhibitor Inhibitor->BRD4 binds to & blocks

Caption: Inhibition of the BRD4/c-myc axis by sulfonamides.

References

Application of 4-Bromomethylbenzenesulfonamide in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromomethylbenzenesulfonamide as a versatile building block in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a sulfonamide moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromomethyl group and a sulfonamide group. The presence of the highly reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of complex molecular architectures.[1] The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[2] This dual functionality makes this compound a key intermediate in the development of targeted therapeutics.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of potent and selective enzyme inhibitors and receptor antagonists.

Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group is a critical zinc-binding moiety for the inhibition of CAs.[2]

This compound serves as a starting material for the synthesis of a wide array of CA inhibitors. The bromomethyl group can be readily displaced by various nucleophiles, such as amines, thiols, and phenols, to introduce diverse side chains. These side chains can be tailored to interact with amino acid residues in the active site of different CA isoforms, thereby conferring selectivity.

Development of CXCR4 Receptor Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry into host cells. Consequently, CXCR4 has emerged as a significant therapeutic target.

Benzenesulfonamide-based compounds have been identified as a unique class of CXCR4 antagonists. The sulfonamide moiety and the aromatic ring of this compound can be elaborated with various substituents to optimize binding affinity and functional antagonism of the CXCR4 receptor. The reactive bromomethyl group provides a convenient handle for introducing moieties that can interact with key residues in the CXCR4 binding pocket.

Quantitative Data Summary

The following tables summarize the biological activity of benzenesulfonamide derivatives, showcasing the potential of compounds derived from this compound.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives

Compound ClassTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamideshCA I41.5 - 1500[1]
hCA II30.1 - 755[1]
hCA IX1.5 - 38.9[1]
hCA XII0.8 - 12.4[1]
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA I316.7 - 533.1[3]
hCA II412.5 - 624.6[3]
4-(2-substituted hydrazinyl)benzenesulfonamideshCA I1.79 - 2.73[4]
hCA II1.72 - 11.64[4]

Note: The data represents a range of activities for different derivatives within the specified class.

Table 2: Antagonistic Activity of Benzenesulfonamide Derivatives against CXCR4

Compound IDAssay TypeIC₅₀ (nM)Reference
5aBinding Affinity8.0[5]
5bBinding Affinity< 10[5]
AMD3100 (Reference)SDF-1 Mediated GTP-binding27[6]
AMD3100 (Reference)SDF-1 Mediated Chemotaxis51[6]
AMD3100 (Reference)SDF-1/CXCL12 Ligand Binding651[6]

Note: Compounds 5a and 5b are benzenesulfonamide derivatives synthesized from a precursor structurally similar to this compound.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-(Aminomethyl)benzenesulfonamide Derivatives (Carbonic Anhydrase Inhibitor Scaffolds)

This protocol describes a general method for the synthesis of N-substituted 4-(aminomethyl)benzenesulfonamide derivatives, which are precursors for a variety of carbonic anhydrase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine of choice (2 equivalents)

  • Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (2 equivalents) followed by potassium carbonate (2 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted 4-(aminomethyl)benzenesulfonamide derivative.

Protocol 2: Synthesis of a Benzenesulfonamide-Based CXCR4 Antagonist

This protocol is adapted from the synthesis of potent benzenesulfonamide CXCR4 antagonists and outlines a two-step process.

Step 1: Synthesis of N-Aryl-4-(bromomethyl)benzenesulfonamide Intermediate

Materials:

  • 4-(Bromomethyl)benzene-1-sulfonyl chloride (1 equivalent)

  • Aromatic amine (e.g., aniline derivative) (2 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride in DCM (0.1 M) in a round-bottom flask.

  • Amine Addition: Add the aromatic amine (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours to overnight.

  • Work-up: Wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the N-aryl-4-(bromomethyl)benzenesulfonamide as a solid.

Step 2: N-Alkylation to Yield the Final CXCR4 Antagonist

Materials:

  • N-Aryl-4-(bromomethyl)benzenesulfonamide (from Step 1) (1 equivalent)

  • Secondary amine (e.g., N-methylbenzylamine) (1 equivalent)

  • Acetonitrile

  • Potassium carbonate (K₂CO₃) (2 equivalents)

Procedure:

  • Reaction Setup: Dissolve the N-aryl-4-(bromomethyl)benzenesulfonamide in acetonitrile.

  • Reagent Addition: Add K₂CO₃ (2 equivalents) and the secondary amine (1 equivalent).

  • Reaction: Stir the mixture at room temperature overnight.

  • Purification: Purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product.

Protocol 3: Matrigel Invasion Assay for CXCR4 Antagonists

This protocol details the procedure to evaluate the inhibitory effect of synthesized CXCR4 antagonists on cancer cell invasion.

Materials:

  • Matrigel-coated transwell inserts (8 µm pore size)

  • Cancer cell line expressing CXCR4 (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Synthesized CXCR4 antagonist

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Insert Preparation: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers and incubate at 37°C for at least 30 minutes.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium overnight before the assay.

  • Cell Seeding: Harvest and resuspend the cells in serum-free medium. Prepare cell suspensions containing different concentrations of the CXCR4 antagonist.

  • Assay Setup: Add the cell suspension with the antagonist to the upper chamber of the transwell inserts. Add medium with 10% FBS to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane with the fixation solution. Stain the fixed cells with Crystal Violet solution.

  • Quantification: Wash the inserts to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope and count the number of invaded cells.

Visualizations

G cluster_synthesis General Synthesis Workflow BBS 4-Bromomethyl- benzenesulfonamide Reaction N-Alkylation (Nucleophilic Substitution) BBS->Reaction Amine Primary/Secondary Amine Amine->Reaction Product N-Substituted 4-(Aminomethyl)benzenesulfonamide Derivative Reaction->Product

General synthesis workflow from this compound.

G cluster_pathway CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein activation CXCR4->G_protein Antagonist Benzenesulfonamide Derivative Antagonist->CXCR4 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Cellular_Response Cellular Responses: - Migration - Proliferation - Survival Downstream->Cellular_Response

Simplified CXCR4 signaling pathway and antagonist intervention.

G cluster_workflow Matrigel Invasion Assay Workflow Start Seed Cells with Inhibitor in Upper Chamber Incubate Incubate (24-48h) Start->Incubate Remove Remove Non-invading Cells Incubate->Remove Fix_Stain Fix and Stain Invading Cells Remove->Fix_Stain Quantify Quantify Invasion Fix_Stain->Quantify

References

Application Note: A Detailed Protocol for the Synthesis of 4-Bromomethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The 4-(bromomethyl)benzenesulfonamide scaffold is a particularly valuable intermediate, as the reactive bromomethyl group allows for straightforward diversification through nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery and development. This application note provides a detailed, two-step experimental protocol for the synthesis of N-substituted 4-bromomethylbenzenesulfonamide derivatives, starting from the commercially available p-toluenesulfonyl chloride.

Overall Synthetic Pathway

The synthesis is a two-step process. First, p-toluenesulfonyl chloride undergoes radical bromination to yield the key intermediate, 4-(bromomethyl)benzenesulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to produce the desired N-substituted this compound derivative.

G A p-Toluenesulfonyl chloride B 4-(Bromomethyl)benzenesulfonyl chloride A->B  NBS, Benzoyl Peroxide    CCl4, Reflux   C N-Substituted 4-(Bromomethyl)benzenesulfonamide B->C  Primary or Secondary Amine (R1R2NH)    Base (e.g., Pyridine), DCM  

Caption: Two-step synthesis of this compound derivatives.

Part 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

This protocol details the free-radical bromination of the methyl group of p-toluenesulfonyl chloride to produce the key synthetic intermediate.[1]

Experimental Protocol 1
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-toluenesulfonyl chloride, N-bromosuccinimide (NBS), and benzoyl peroxide.

  • Solvent Addition: Add carbon tetrachloride (Caution: Toxic) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture under reduced pressure to remove the solid.

  • Purification: Concentrate the filtrate in vacuo to obtain a crude residue. Triturate the residue with a suitable solvent like isopropyl ether to induce crystallization.

  • Isolation: Collect the resulting white solid by vacuum filtration and dry under vacuum to yield pure 4-(bromomethyl)benzenesulfonyl chloride.[1]

Data Presentation: Reagents and Expected Yield
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity Used (Example)Notes
p-Toluenesulfonyl chloride190.651.0100 g (0.52 mol)Starting material
N-Bromosuccinimide (NBS)177.981.2110.3 g (0.62 mol)Brominating agent
Benzoyl Peroxide242.230.055 gRadical initiator (Caution: Explosive)
Carbon Tetrachloride (CCl₄)153.82-500 mLSolvent
Isopropyl Ether102.17-As neededFor trituration/purification
Product 269.54 - ~40-50 g (28-35%) Expected Yield & Properties
Melting Point--71-75 °CLiterature value.[2]

Part 2: General Synthesis of N-Substituted this compound Derivatives

This general protocol describes the reaction of 4-(bromomethyl)benzenesulfonyl chloride with a generic primary or secondary amine to form the corresponding sulfonamide.[3][4]

Experimental Protocol 2
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution at room temperature.[5]

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Example Characterization Data

The following table summarizes hypothetical characterization data for a representative product, N-benzyl-4-(bromomethyl)benzenesulfonamide.

PropertyData
Molecular Formula C₁₄H₁₄BrNO₂S
Molecular Weight 340.24 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.8-7.2 (m, 9H, Ar-H), 5.5 (t, 1H, NH, exchangeable with D₂O), 4.5 (s, 2H, Ar-CH₂-Br), 4.2 (d, 2H, NH-CH₂-Ph)
¹³C NMR (CDCl₃) δ 143.5, 138.2, 136.5, 129.8, 128.9, 128.5, 128.0, 127.5, 48.0, 32.5
FTIR (cm⁻¹) 3280 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch)

Visualizations

Standard Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

G A Reaction Setup (Inert Atmosphere) B Dissolve Amine & Base in Anhydrous Solvent A->B C Cool to 0 °C B->C D Dropwise Addition of 4-(bromomethyl)benzenesulfonyl chloride C->D E React at RT (12-16h) D->E F Aqueous Workup (Wash with Acid, Base, Brine) E->F G Dry & Concentrate F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, FTIR) H->I

Caption: General laboratory workflow for synthesis and purification.

Example Signaling Pathway: CXCR4 Inhibition

Benzenesulfonamide derivatives have been identified as potent inhibitors of the Chemokine Receptor Type 4 (CXCR4).[2] This receptor's signaling is implicated in cancer metastasis and inflammation. The diagram below illustrates the mechanism of inhibition.

G cluster_0 Cell Membrane CXCR4 CXCR4 Receptor G_Protein G-Protein Activation CXCR4->G_Protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds Signaling Downstream Signaling Cascade (MAPK, PI3K/Akt) G_Protein->Signaling Response Cellular Response (e.g., Migration, Metastasis) Signaling->Response Inhibitor Sulfonamide Derivative Inhibitor->CXCR4 Blocks

Caption: Inhibition of the CXCR4 signaling pathway by a sulfonamide derivative.

Safety and Troubleshooting

  • Safety: Sulfonyl chlorides are corrosive and moisture-sensitive.[6] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Benzoyl peroxide is a powerful oxidizer and can be explosive; handle with care. Carbon tetrachloride is toxic and a suspected carcinogen; use in a well-ventilated fume hood.

  • Troubleshooting: The primary side reaction is the hydrolysis of the highly reactive 4-(bromomethyl)benzenesulfonyl chloride to the corresponding sulfonic acid.[7] To minimize this, ensure all glassware is oven-dried and use anhydrous solvents for the reaction with the amine.[7]

References

Application Notes and Protocols: 4-Methylbenzenesulfonamide (Tosylamide) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylbenzenesulfonyl (tosyl, Ts) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from the high stability of the resulting N-tosylamide, which is resistant to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.[1][2] This robustness allows for selective chemical transformations on other parts of a complex molecule without affecting the protected amine. However, this same stability often necessitates harsh conditions for its removal, a critical consideration in multi-step syntheses of sensitive molecules.[3]

These application notes provide a comprehensive overview of the strategies involving the 4-methylbenzenesulfonamide group in chemical synthesis. Detailed protocols for the protection and deprotection of amines are presented, along with a summary of quantitative data to aid in the selection of appropriate reaction conditions.

I. Chemical Properties and Strategic Considerations

The tosyl group is typically introduced by reacting an amine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.[3] The resulting tosylamide exhibits reduced nucleophilicity and basicity of the nitrogen atom due to the strong electron-withdrawing nature of the sulfonyl group. This modification renders the protected amine unreactive towards many electrophiles and oxidants.

Key Characteristics:

  • Stability: N-tosylamides are stable to a wide range of reagents and conditions, including strongly acidic and basic media, many oxidizing agents, and some reducing agents.[1][3]

  • Orthogonality: The tosyl group is orthogonal to many other common protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), allowing for selective deprotection schemes in complex syntheses.

  • Deprotection: Removal of the tosyl group typically requires strong reducing conditions or vigorous acidic hydrolysis, which can limit its application with sensitive substrates.[3]

II. Experimental Protocols

A. Protection of Primary and Secondary Amines

Protocol 1: General Tosylation of a Primary Amine using Tosyl Chloride and Pyridine

This protocol describes a standard method for the N-tosylation of a primary amine.

Materials:

  • Primary amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 - 2.0 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-tosylated amine.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Two-Phase Tosylation of 2-Amino Alcohols

This method is particularly effective for the synthesis of N-tosyl aziridines from 2-amino alcohols in a one-pot procedure.[4]

Materials:

  • 2-Amino alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a flask, prepare a mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).

  • Under vigorous stirring at room temperature, add p-toluenesulfonyl chloride (2.5 mmol) portion-wise.

  • Continue stirring vigorously for 30 minutes.

  • Add ice and water to the reaction mixture.

  • Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield the N-tosyl aziridine.[4]

B. Deprotection of N-Tosylamides

The cleavage of the highly stable N-S bond in tosylamides is a critical step. The choice of deprotection method depends on the substrate's sensitivity to the reaction conditions.

Protocol 3: Reductive Deprotection using Magnesium and Methanol

This method offers a milder alternative to traditional dissolving metal reductions.[5]

Materials:

  • N-Tosylamide

  • Magnesium turnings

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the N-tosylamide (1 eq) in anhydrous methanol, add magnesium turnings (2-4 eq).

  • Subject the reaction mixture to ultrasonication at 40-50 °C.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 4: Reductive Deprotection using Samarium(II) Iodide (SmI₂)

This method is known for its speed and high efficiency under mild conditions.[6][7]

Materials:

  • N-Tosylamide

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Amine (e.g., triethylamine or diisopropylethylamine)

  • Water

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-tosylamide (1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the amine (e.g., triethylamine, 2-4 eq) and water (2-4 eq) to the solution.

  • Add the 0.1 M solution of SmI₂ in THF dropwise at room temperature until the characteristic deep blue color persists, indicating an excess of the reagent. The reaction is typically instantaneous.[6]

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Acidic Deprotection using Hydrobromic Acid in Acetic Acid

This is a classical and effective method, though the conditions are harsh.

Materials:

  • N-Tosylamide

  • 33% Hydrobromic acid (HBr) in acetic acid

  • Phenol (as a scavenger)

  • Diethyl ether

Procedure:

  • To the N-tosylamide, add a solution of 33% HBr in acetic acid and phenol.

  • Heat the reaction mixture (e.g., at 70-90 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the amine hydrobromide salt.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • The free amine can be obtained by neutralization with a suitable base.

III. Data Presentation

Table 1: Comparison of Deprotection Methods for N-Tosylamides
Deprotection MethodReagents and ConditionsSubstrate ScopeTypical Yield (%)Reference(s)
Reductive
Magnesium/MethanolMg, MeOH, Ultrasonication, 40-50 °CN-Tosyl piperidinone52[5]
Samarium(II) IodideSmI₂/amine/H₂O, THF, rt, instantaneousVarious Tosylamides>90[6][7]
Sodium NaphthalenideSodium naphthalenide, THF, -60 °CO- and N-Tosyl derivatives80-90
Acidic
HBr/Acetic Acid33% HBr/AcOH, Phenol, 70 °CGeneral TosylamidesHigh[2]
Basic
Cesium CarbonateCs₂CO₃, THF/MeOH, rt to refluxN-Tosyl-indolesQuantitative

Yields are substrate-dependent and should be considered as a general guide.

IV. Visualizations

Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Tosylamide N-Tosylamide Amine->Tosylamide Tosylation TsCl Tosyl Chloride (TsCl) + Base (e.g., Pyridine) TsCl->Tosylamide Tosylamide_deprotect N-Tosylamide Tosylamide->Tosylamide_deprotect Deprotected_Amine Primary/Secondary Amine Reductive Reductive Cleavage (e.g., Mg/MeOH, SmI2) Reductive->Tosylamide_deprotect Acidic Acidic Cleavage (e.g., HBr/AcOH) Acidic->Tosylamide_deprotect Tosylamide_deprotect->Deprotected_Amine Cleavage

Caption: General workflow for the protection of amines as tosylamides and subsequent deprotection.

Logical Relationships in Deprotection Strategy

Deprotection_Strategy Start N-Tosylamide Substrate Decision Substrate Sensitivity? Start->Decision Mild Mild Conditions Required (e.g., sensitive functional groups) Decision->Mild Yes Harsh Harsh Conditions Tolerated Decision->Harsh No Reductive Reductive Methods: - Mg/MeOH - SmI2/amine/H2O Mild->Reductive Acidic Acidic Methods: - HBr/AcOH Harsh->Acidic Product Deprotected Amine Reductive->Product Acidic->Product

Caption: Decision-making process for selecting a suitable N-tosylamide deprotection strategy.

References

Application Notes and Protocols for Monitoring Reactions with 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethylbenzenesulfonamide and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds. The ability to effectively monitor the progress of reactions involving this key reagent is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring the synthesis of N-benzyl-4-(bromomethyl)benzenesulfonamide from this compound and benzylamine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Reaction: Synthesis of N-benzyl-4-(bromomethyl)benzenesulfonamide

A common application of this compound is its reaction with primary or secondary amines to form sulfonamides. In this example, we will monitor the reaction of this compound with benzylamine in the presence of a base to yield N-benzyl-4-(bromomethyl)benzenesulfonamide.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Reactant1 This compound Product N-benzyl-4-(bromomethyl)benzenesulfonamide Reactant1->Product Reactant2 Benzylamine Reactant2->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Figure 1: Reaction scheme for the synthesis of N-benzyl-4-(bromomethyl)benzenesulfonamide.

Analytical Methods and Data

Effective reaction monitoring can be achieved through various analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the reactant, product, and any impurities. A reversed-phase HPLC method is suitable for this application.

Table 1: HPLC and UPLC-MS/MS Parameters and Expected Retention Times

ParameterHPLC MethodUPLC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 90% B over 15 min40% B to 95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
UV Detection 254 nmN/A
MS Detector N/ATriple Quadrupole
Ionization Mode N/AESI Positive
Expected Rt (this compound) ~ 6.5 min~ 2.8 min
Expected Rt (Benzylamine) ~ 2.1 min~ 1.0 min
Expected Rt (N-benzyl-4-(bromomethyl)benzenesulfonamide) ~ 9.2 min~ 3.5 min

Experimental Protocol: HPLC Reaction Monitoring

  • Reaction Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This prevents further reaction.

  • Sample Preparation: If necessary, filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of the product peak. The peak areas can be used to determine the relative concentrations and calculate the reaction conversion.

HPLC_Workflow A Reaction Mixture B Withdraw Aliquot A->B C Quench Reaction B->C D Filter Sample C->D E Inject into HPLC D->E F Data Acquisition & Analysis E->F

Figure 2: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. It provides both retention time information and mass spectral data for structural elucidation.

Table 2: GC-MS Parameters and Expected Data

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z
Expected Rt (this compound) ~ 10.2 min
Expected Rt (Benzylamine) ~ 4.5 min
Expected Rt (N-benzyl-4-(bromomethyl)benzenesulfonamide) ~ 15.8 min
Key Fragments (this compound) m/z 269/271 (M+), 188 (M-Br), 155, 90
Key Fragments (N-benzyl-4-(bromomethyl)benzenesulfonamide) m/z 353/355 (M+), 274 (M-Br), 183, 91 (tropylium ion)

Experimental Protocol: GC-MS Reaction Monitoring

  • Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol.

  • Extraction: Add 1 mL of ethyl acetate to the quenched sample and vortex thoroughly. Allow the layers to separate and collect the organic (upper) layer.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.

  • Injection: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the reactant and product peaks and monitor the reaction progress.

GCMS_Workflow A Quenched Reaction Aliquot B Liquid-Liquid Extraction A->B C Dry Organic Phase B->C D Inject into GC-MS C->D E Data Acquisition & Analysis D->E

Figure 3: Workflow for GC-MS-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ or off-line reaction monitoring. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of new product signals.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~ 7.9 (d, 2H), ~ 7.6 (d, 2H), ~ 4.9 (s, 2H, -NH₂), ~ 4.5 (s, 2H, -CH₂Br)~ 144, ~ 138, ~ 129, ~ 128, ~ 32 (-CH₂Br)
Benzylamine ~ 7.3-7.4 (m, 5H), ~ 3.9 (s, 2H), ~ 1.5 (s, 2H, -NH₂)~ 140, ~ 129, ~ 128, ~ 127, ~ 46 (-CH₂)
N-benzyl-4-(bromomethyl)benzenesulfonamide ~ 7.8 (d, 2H), ~ 7.5 (d, 2H), ~ 7.2-7.3 (m, 5H), ~ 5.5 (t, 1H, -NH-), ~ 4.4 (s, 2H, -CH₂Br), ~ 4.3 (d, 2H, -NH-CH₂-)~ 143, ~ 139, ~ 137, ~ 129, ~ 128.5, ~ 128, ~ 127.5, ~ 48 (-NH-CH₂-), ~ 31 (-CH₂Br)

Experimental Protocol: NMR Reaction Monitoring

  • In-situ Monitoring (if available): The reaction can be performed directly in an NMR tube using a deuterated solvent. Spectra are acquired at regular intervals to monitor the reaction in real-time.

  • Off-line Monitoring:

    • Sampling and Quenching: Withdraw an aliquot of the reaction mixture and quench it as described in the HPLC protocol.

    • Sample Preparation: Remove the solvent from the quenched aliquot under reduced pressure.

    • Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate key, non-overlapping signals of the reactant and product to determine their relative ratio and the extent of reaction. For example, the disappearance of the -NH₂ signal of this compound and the appearance of the -NH- triplet of the product can be monitored.

NMR_Workflow A Reaction Aliquot B Solvent Removal A->B C Dissolve in Deuterated Solvent B->C D Acquire NMR Spectrum C->D E Process and Analyze Data D->E

Figure 4: Workflow for off-line NMR-based reaction monitoring.

Conclusion

The analytical methods described provide a comprehensive toolkit for monitoring reactions involving this compound. HPLC and UPLC-MS/MS are ideal for quantitative analysis of reaction conversion and impurity profiling. GC-MS offers excellent separation and structural confirmation for volatile components. NMR spectroscopy provides detailed structural information, which is invaluable for confirming the identity of the product and intermediates. The choice of the most appropriate technique will be dictated by the specific goals of the analysis and the available instrumentation. By employing these methods, researchers can gain a deeper understanding of their reaction chemistry, leading to improved processes and higher quality products.

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-bromomethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the radical-initiated benzylic bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS). This application note includes a step-by-step experimental procedure suitable for a gram-scale reaction, a summary of expected quantitative data, and visualizations of the chemical reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups. The sulfonamide moiety is a well-established pharmacophore, known to interact with various biological targets. This protocol details a robust and scalable method for the preparation of this compound for laboratory use.

Chemical Reaction Pathway

The synthesis of this compound from 4-methylbenzenesulfonamide proceeds via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radical abstracts a hydrogen atom from the methyl group of 4-methylbenzenesulfonamide to form a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to yield the desired product and a succinimidyl radical, which continues the chain reaction.

G 4-Methylbenzenesulfonamide 4-Methylbenzenesulfonamide Product This compound 4-Methylbenzenesulfonamide->Product Benzylic Bromination NBS N-Bromosuccinimide (NBS) NBS->Product AIBN AIBN (Initiator) AIBN->Product Radical Initiation Solvent Solvent (e.g., CCl4) Solvent->Product Reflux Byproduct Succinimide Product->Byproduct

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-MethylbenzenesulfonamideC₇H₉NO₂S171.2210.0 g (58.4 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9811.4 g (64.2 mmol, 1.1 eq)
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.48 g (2.92 mmol, 0.05 eq)
Carbon Tetrachloride (CCl₄)CCl₄153.82200 mL
Saturated Sodium BicarbonateNaHCO₃ (aq)-As needed
Saturated Sodium ThiosulfateNa₂S₂O₃ (aq)-As needed
BrineNaCl (aq)-As needed
Anhydrous Magnesium SulfateMgSO₄-As needed
EthanolC₂H₅OH-For recrystallization
WaterH₂O-For recrystallization

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel (optional)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 4-methylbenzenesulfonamide, NBS, AIBN, and CCl4 in a flask. B Heat the mixture to reflux (approx. 77°C) with stirring. A->B C Monitor reaction by TLC (e.g., 2-4 hours). B->C D Cool to room temperature and filter off succinimide. C->D E Wash filtrate with NaHCO3 (aq), Na2S2O3 (aq), and brine. D->E F Dry organic layer over MgSO4. E->F G Concentrate in vacuo. F->G H Recrystallize crude product from an ethanol/water mixture. G->H I Collect pure crystals by vacuum filtration. H->I J Dry the product under vacuum. I->J

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzenesulfonamide (10.0 g, 58.4 mmol), N-bromosuccinimide (11.4 g, 64.2 mmol), and azobisisobutyronitrile (0.48 g, 2.92 mmol). Add carbon tetrachloride (200 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium thiosulfate solution (1 x 100 mL) to remove any remaining bromine, and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure product.[1] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum to a constant weight.

Quantitative Data

ParameterExpected Value
Yield 70-85%
Purity (by NMR) >95%
Melting Point 114-116 °C

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.95 (s, 2H, NH₂), 4.53 (s, 2H, CH₂Br).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 144.5, 139.8, 129.8, 126.5, 32.1.

5.2. Physical Properties

PropertyValue
Appearance White to off-white solid
Molecular Formula C₇H₈BrNO₂S
Molar Mass 250.11 g/mol

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous and environmentally persistent solvent. Handle with extreme care and consider substituting with a safer alternative such as acetonitrile or chlorobenzene if possible, though reaction conditions may need to be re-optimized.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • AIBN is a flammable solid and can decompose exothermically.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor by TLC.
Loss of product during work-up.Ensure all extractions and transfers are done carefully. Minimize the amount of solvent used for washing the recrystallized product.
Product is an oil or does not crystallize Impurities are present.Ensure the work-up procedure is followed correctly to remove byproducts. Consider a second recrystallization or purification by column chromatography.[2]
Incorrect recrystallization solvent or conditions.Experiment with different solvent systems (e.g., ethyl acetate/hexanes). Ensure slow cooling to promote crystal growth.[1]
Multiple spots on TLC of the final product Incomplete reaction or side reactions.Optimize reaction time and temperature. Purification by column chromatography may be necessary.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound in a laboratory setting. The procedure is straightforward, and the product can be obtained in good yield and high purity after recrystallization. This compound serves as a versatile intermediate for further synthetic transformations in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromomethylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded.- Use a fresh batch of the radical initiator. - Ensure proper storage of the initiator according to the manufacturer's instructions.
2. Insufficient Initiation: The reaction may not have been initiated properly due to inadequate temperature or light source.- Ensure the reaction is heated to the appropriate temperature for the chosen initiator (e.g., reflux for AIBN in CCl₄).[1] - If using photo-initiation, ensure the light source is of the correct wavelength and intensity.
3. Impure N-Bromosuccinimide (NBS): Old or impure NBS can be less reactive.- Use freshly recrystallized NBS for best results.[2][3] Pure NBS should be a white solid; a yellow or brown color indicates the presence of bromine.[2]
4. Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical reaction.- Use purified, anhydrous solvents.[2] - Ensure the starting material (4-methylbenzenesulfonamide) is pure.
Formation of Multiple Products (e.g., dibrominated side product) 1. Excess Brominating Agent: Using too much NBS can lead to over-bromination.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS.
2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor side reactions.- Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed. - Maintain the recommended reaction temperature.
Starting Material Remains Unreacted 1. Insufficient Radical Initiator or Brominating Agent: Not enough of these reagents will lead to an incomplete reaction.- Increase the amount of radical initiator in small increments. - Ensure the correct stoichiometry of NBS is used.
2. Reaction Time is Too Short: The reaction may not have had enough time to go to completion.- Monitor the reaction by TLC and continue until the starting material is no longer visible.
Product is Difficult to Purify 1. Oily Product: The crude product may precipitate as an oil instead of a solid.- Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - If recrystallization fails, consider purification by column chromatography.[4]
2. Co-eluting Impurities: Side products may have similar polarity to the desired product.- Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the free-radical bromination of 4-methylbenzenesulfonamide using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for this synthesis?

A2: NBS is a safer and more convenient source of bromine radicals (Br•).[3] It provides a low, constant concentration of Br₂ during the reaction, which favors the desired benzylic substitution over electrophilic addition to the aromatic ring.[5]

Q3: What solvents are suitable for this reaction?

A3: Non-polar solvents are typically used. While carbon tetrachloride (CCl₄) has been traditionally used, safer alternatives like cyclohexane or acetonitrile are now more common.[1][6] It is crucial that the solvent is anhydrous, as water can hydrolyze the product.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: My purified product is discolored. How can I remove the color?

A5: Discoloration is often due to residual bromine or other impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often remove colored impurities. If that fails, you can try treating a solution of the product with a small amount of activated carbon before filtering and recrystallizing.

Experimental Protocols

Synthesis of this compound via Radical Bromination

This protocol describes the synthesis of this compound from 4-methylbenzenesulfonamide using NBS and AIBN.

Materials:

  • 4-methylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Data Presentation

Parameter Condition A Condition B Condition C
Starting Material 4-methylbenzenesulfonamide4-methylbenzenesulfonamide4-methylbenzenesulfonamide
Brominating Agent NBS (1.1 eq)NBS (1.1 eq)NBS (1.5 eq)
Initiator AIBN (0.02 eq)Benzoyl Peroxide (0.02 eq)AIBN (0.02 eq)
Solvent AcetonitrileCyclohexaneAcetonitrile
Temperature Reflux (82°C)Reflux (81°C)Reflux (82°C)
Reaction Time 3 hours4 hours3 hours
Typical Yield 75-85%70-80%60-70% (with dibrominated byproduct)

Visualizations

Reaction_Pathway 4-methylbenzenesulfonamide 4-methylbenzenesulfonamide NBS NBS, AIBN This compound This compound 4-methylbenzenesulfonamide->this compound Radical Bromination Troubleshooting_Workflow Start Low Yield Check_Initiator Check Initiator (Age, Storage) Start->Check_Initiator Check_NBS Check NBS Purity Start->Check_NBS Check_Conditions Check Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Solvent Check Solvent (Anhydrous) Start->Check_Solvent Purify_Reagents Use Fresh/Purified Reagents Check_Initiator->Purify_Reagents Check_NBS->Purify_Reagents Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Check_Solvent->Purify_Reagents Experimental_Workflow Setup 1. Reaction Setup (Dissolve Starting Material) Addition 2. Add NBS and AIBN Setup->Addition Reaction 3. Reflux and Monitor Addition->Reaction Workup 4. Work-up (Filter, Wash) Reaction->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

References

Side reactions and byproducts in 4-Bromomethylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromomethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound from p-toluenesulfonamide?

The synthesis of this compound from p-toluenesulfonamide typically involves a radical bromination of the methyl group. Potential side reactions include:

  • Over-bromination: Formation of 4-(dibromomethyl)benzenesulfonamide or 4-(tribromomethyl)benzenesulfonamide can occur if the reaction is not carefully controlled.

  • Ring bromination: Although less common for benzylic bromination, some electrophilic aromatic substitution may occur, leading to bromination of the aromatic ring.

  • Impurity-driven side reactions: The purity of the starting materials and reagents is crucial. Impurities can lead to a variety of unforeseen byproducts.

Q2: I am observing a significant amount of a water-soluble byproduct in my N-alkylation reaction with this compound. What could it be?

A common water-soluble byproduct is 4-(hydroxymethyl)benzenesulfonamide . This can form through the hydrolysis of the starting material, this compound, especially if there is residual moisture in the reaction solvent or if the reaction is worked up under aqueous conditions for a prolonged period. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: My N-alkylation reaction is sluggish and gives a low yield. What are the potential causes?

Low reactivity in N-alkylation reactions with this compound can be attributed to several factors:

  • Steric hindrance: If the nucleophile (e.g., a bulky amine) is sterically hindered, the SN2 reaction will be slow.

  • Insufficiently basic conditions: The nucleophile may not be sufficiently deprotonated to react efficiently. The choice of base is critical.

  • Poor solvent choice: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Low temperature: The reaction may require heating to overcome the activation energy barrier.

Q4: I am seeing a byproduct with a mass corresponding to the dimer of my starting material. What is this and how can I avoid it?

This byproduct is likely bis(4-(sulfamoyl)benzyl) ether . This can form if a portion of the this compound hydrolyzes to 4-(hydroxymethyl)benzenesulfonamide, which then acts as a nucleophile and reacts with another molecule of this compound. To avoid this, it is critical to maintain anhydrous reaction conditions.

Q5: How can I minimize the formation of the N,N-dialkylated product in my reaction with a primary amine?

Over-alkylation to form the tertiary amine is a common issue. To favor mono-alkylation:

  • Use a stoichiometric amount or a slight excess of the amine.

  • Add the this compound slowly to the reaction mixture.

  • Use a bulky protecting group on the amine if possible, which can be removed after the reaction.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reaction
Potential Cause Troubleshooting Step
Insufficient Reactivity of NucleophileUse a stronger base to fully deprotonate the nucleophile. Consider using a more nucleophilic salt of your starting material.
Steric HindranceIncrease the reaction temperature. Use a less sterically hindered base. Consider a different synthetic route if possible.
Poor SolubilityChoose a solvent that dissolves all reactants. Aprotic polar solvents like DMF or DMSO can be effective.
Hydrolysis of Starting MaterialEnsure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Competing Elimination ReactionUse a non-nucleophilic, sterically hindered base. Run the reaction at the lowest effective temperature.
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Over-alkylation (Dialkylation)Use a 1:1 stoichiometry of reactants or a slight excess of the nucleophile. Add the this compound dropwise to the reaction mixture.
Formation of 4-(hydroxymethyl)benzenesulfonamideMaintain strictly anhydrous conditions. Minimize exposure to water during workup.
Formation of bis(4-(sulfamoyl)benzyl) etherEnsure anhydrous conditions to prevent the formation of the alcohol intermediate.
Elimination (E2) ReactionUse a less sterically hindered, non-nucleophilic base. Control the reaction temperature carefully.

Data Presentation

The following table summarizes typical yields and byproduct formation in a generic N-alkylation of a primary amine with this compound under various conditions. Note: These are illustrative values and actual results may vary.

Entry Base Solvent Temperature (°C) Mono-alkylated Product Yield (%) Di-alkylated Product (%) 4-(hydroxymethyl)benzenesulfonamide (%)
1K₂CO₃Acetonitrile8065205
2NaHTHF25855<1
3Et₃NDCM25401510
4DBUDMF5075102

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis starting from p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN (0.02 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Protocol 2: N-Alkylation of an Amine with this compound

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DBU)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1 equivalent) and the anhydrous solvent.

  • Add the base (1.2-2 equivalents, depending on the base).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 equivalents) in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench any excess base carefully (e.g., with water if NaH was used).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions hydrolysis Hydrolysis to Alcohol? check_conditions->hydrolysis anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->anhydrous Yes overalkylation Over-alkylation? hydrolysis->overalkylation No anhydrous->overalkylation stoichiometry Adjust Stoichiometry (Slow Addition of Alkylating Agent) overalkylation->stoichiometry Yes elimination Elimination Reaction? overalkylation->elimination No stoichiometry->elimination base_temp Use Non-nucleophilic Base & Lower Temperature elimination->base_temp Yes end Improved Reaction Outcome elimination->end No base_temp->end

Caption: Troubleshooting workflow for common issues in this compound reactions.

ReactionPathways cluster_side_reactions Potential Side Reactions Reactants This compound + Nucleophile (Nu-H) MainProduct N-Alkylated Product (Main Reaction) Reactants->MainProduct Base HydrolysisProduct 4-(Hydroxymethyl)benzenesulfonamide (Hydrolysis) Reactants->HydrolysisProduct H₂O EliminationProduct Elimination Product Reactants->EliminationProduct Base (Hindered) OveralkylationProduct N,N-Dialkylated Product (Over-alkylation) MainProduct->OveralkylationProduct + 4-Bromomethyl- benzenesulfonamide EtherByproduct bis(4-(sulfamoyl)benzyl) ether (Etherification) HydrolysisProduct->EtherByproduct + 4-Bromomethyl- benzenesulfonamide

Caption: Main reaction pathway and potential side reactions with this compound.

Technical Support Center: Purification of 4-Bromomethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromomethylbenzenesulfonamide derivatives. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is divided into two main purification techniques: Recrystallization and Column Chromatography .

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the control of experimental conditions.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What are the ideal characteristics of a recrystallization solvent for this compound derivatives?

A1: An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and inexpensive.

Q2: How do I select a suitable solvent for my specific this compound derivative?

A2: A good starting point for N-aryl sulfonamides is often a polar protic solvent like ethanol or a mixture of solvents.[1] A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities. Common choices for sulfonamide derivatives include ethanol, methanol, ethyl acetate, and acetone/hexane or ethanol/water mixtures.[1][2]

Troubleshooting Guide - Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume or an inappropriate solvent was chosen.

  • Solution:

    • Gradually add more of the selected hot solvent in small portions until the solid dissolves.

    • If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try an alternative.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of the compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the solution to cool again.

    • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid rather than a solid crystal lattice. This can also be exacerbated by the presence of impurities.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to slightly dilute the solution.

    • Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

    • Consider using a different solvent system.

Problem 4: The yield of purified crystals is very low.

  • Possible Cause: Too much solvent was used, the solution was not cooled sufficiently, or premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • If hot filtration was performed, ensure the funnel and flask were pre-heated to prevent the product from crystallizing on the filter paper.

    • The mother liquor can be concentrated to obtain a second, though likely less pure, crop of crystals.

Problem 5: The purified compound is discolored.

  • Possible Cause: The presence of colored impurities.

  • Solution:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal may also adsorb some of your product, potentially reducing the yield.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and color.[1]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I choose the right stationary phase?

A1: For most this compound derivatives, silica gel is the most common and effective stationary phase due to the polar nature of the sulfonamide group.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The ideal eluent is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between your desired product and any impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For a related derivative, a 2:1 toluene-ethyl acetate mixture has been used.[1]

Q3: What is a desirable Rf value on TLC for good separation on a column?

A3: For optimal separation, the Rf value of the target compound on the TLC plate should be between 0.2 and 0.4. This generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.

Troubleshooting Guide - Column Chromatography

Problem 1: The compounds are not separating on the column.

  • Possible Cause: The chosen eluent is too polar or not polar enough.

  • Solution:

    • Eluent is too polar: If all compounds elute too quickly with the solvent front, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • Eluent is not polar enough: If the compounds are not moving from the top of the column, gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Problem 2: The collected fractions are still impure.

  • Possible Cause: The column was overloaded, the elution was too fast, or the Rf values of the compound and impurity are too close.

  • Solution:

    • Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Slow down the elution rate to allow for better equilibration and separation.

    • Optimize the solvent system through further TLC experiments to maximize the difference in Rf values (ΔRf) between your product and the impurities.

Problem 3: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The sample is overloaded on the TLC plate or column, the compound is highly polar and interacting strongly with the silica gel, or the compound is degrading on the silica.

  • Solution:

    • Use a more dilute solution for spotting on the TLC plate and load less material onto the column.

    • Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.

    • If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of water.

Data Presentation

The following tables provide illustrative data for the purification of a hypothetical this compound derivative. Note: This data is for exemplary purposes to guide researchers in their experimental design and analysis.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingEstimated Purity (by HPLC)
EthanolSparingly SolubleSolubleGood, well-formed needles>98%
MethanolSolubleVery SolublePoor, oily precipitate~95%
Ethyl AcetateSparingly SolubleSolubleGood, small plates>97%
HexaneInsolubleSparingly Soluble--
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent, large prisms>99%
Acetone/Hexane (1:1)SolubleVery SolubleOiled out initially-

Table 2: Column Chromatography Eluent Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2ΔRf (Product - Impurity 1)Notes
9:10.150.250.05-0.10Product moves too slowly.
7:30.350.550.15-0.20Good separation.
1:10.600.750.40-0.15Elutes too quickly.
8:2 with 0.1% Acetic Acid0.250.400.10-0.15Reduced tailing of the product spot.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a stir bar. Add a minimal amount of the chosen recrystallization solvent and begin heating the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. A layer of sand can be added to the top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) depending on the separation needs.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification process.

Purification_Workflow start Crude 4-Bromomethyl- benzenesulfonamide Derivative recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Assess Purity (TLC, HPLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity ≥ 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->recrystallization further_purification->column_chromatography

Caption: General purification workflow for this compound derivatives.

Recrystallization_Troubleshooting start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent reheat_dilute Reheat and Dilute oiling_out->reheat_dilute slow_cool Cool Slowly oiling_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent cool_thoroughly Cool Thoroughly low_yield->cool_thoroughly

Caption: Troubleshooting common issues in recrystallization.

Column_Chromatography_Troubleshooting start Column Chromatography Problem no_separation Poor or No Separation start->no_separation impure_fractions Fractions are Impure start->impure_fractions adjust_eluent Adjust Eluent Polarity no_separation->adjust_eluent optimize_rf Optimize Rf via TLC no_separation->optimize_rf reduce_load Reduce Sample Load impure_fractions->reduce_load slow_elution Slow Elution Rate impure_fractions->slow_elution

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the coupling of 4-bromomethylbenzenesulfonamide with primary or secondary amines to form N-substituted sulfonamides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for coupling this compound with an amine?

A1: A common starting point for the reaction involves dissolving the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, and then adding 4-bromomethylbenzenesulfonyl chloride. The reaction is often performed in the presence of a base to neutralize the HCl byproduct. A typical temperature range to start with is 0 °C to room temperature.[1][2]

Q2: How does reaction temperature generally affect the sulfonamide coupling reaction?

A2: Temperature is a critical parameter. Lower temperatures (e.g., 0 °C) can help to control the reaction rate and minimize side reactions, especially with highly reactive amines.[3] Increasing the temperature can increase the reaction rate, which is useful for less reactive amines, but may also promote the formation of impurities. Excessively high temperatures can lead to the degradation of starting materials or products.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The primary role of the base is to act as an HCl scavenger, neutralizing the acid formed during the reaction. Common bases include pyridine, which can also be used as the solvent, and tertiary amines like triethylamine (TEA).[1] The choice of base can influence the reaction rate and the profile of side products. For sensitive substrates, a non-nucleophilic base is preferred.

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A4: With this compound, two main types of side reactions can occur:

  • Bis-sulfonylation: If the amine starting material has more than one reactive N-H bond (e.g., a primary amine), it's possible for it to react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used.

  • Reaction at the Bromomethyl Group: The benzylic bromide is a reactive electrophilic site. Nucleophiles present in the reaction mixture, including the amine starting material or the base (if it's nucleophilic, like pyridine), can potentially displace the bromide, leading to undesired byproducts. This is more likely at elevated temperatures.

Q5: My reaction yield is consistently low. What are the most common causes?

A5: Low yields can often be attributed to several factors:

  • Hydrolysis of the Sulfonyl Chloride: 4-bromomethylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this coupling reaction.[3] Using anhydrous solvents and reagents is crucial.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature for the specific substrate, or inefficient mixing.

  • Side Reactions: As mentioned in Q4, the formation of byproducts consumes the starting materials, thus lowering the yield of the desired product.

  • Poor Quality of Reagents: Degradation of the amine or sulfonyl chloride starting materials can lead to lower yields.

Section 2: Troubleshooting Guides

This section provides systematic approaches to address common problems encountered during the coupling reaction.

Guide 1: Low or No Product Yield

This guide helps you diagnose the root cause of a low-yielding reaction.

Symptom Potential Cause Recommended Action
No product formation observed by TLC/LC-MS.1. Inactive Reagents: Hydrolysis of 4-bromomethylbenzenesulfonyl chloride.1. Use a fresh bottle of the sulfonyl chloride. Ensure all solvents and the amine are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
2. Reaction Temperature Too Low: The activation energy for the reaction is not being met.2. Gradually increase the reaction temperature. Start at 0 °C, allow it to warm to room temperature, and if necessary, gently heat to 40-50 °C while monitoring for side product formation.
Low yield with significant unreacted starting amine.1. Insufficient Sulfonyl Chloride: Stoichiometry may be off, or the sulfonyl chloride has degraded.1. Use a slight excess (1.05-1.1 equivalents) of 4-bromomethylbenzenesulfonyl chloride.[3]
2. Incomplete Reaction: Reaction time may be too short.2. Monitor the reaction progress over a longer period using TLC or LC-MS until the starting amine is consumed.
Low yield with formation of a polar baseline material.Hydrolysis of Sulfonyl Chloride: The baseline spot is likely the corresponding sulfonic acid.Ensure rigorously anhydrous conditions. Use freshly distilled solvents and dry glassware.[3]
Guide 2: Formation of Multiple Products

This guide assists in identifying and minimizing the formation of impurities.

Symptom Potential Cause Recommended Action
A major non-polar side product is observed.Bis-sulfonylation of a Primary Amine: The amine has reacted with two equivalents of the sulfonyl chloride.Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.
A side product with a similar polarity to the desired product is observed.Reaction at the Bromomethyl Group: The amine or another nucleophile has displaced the benzylic bromide.Perform the reaction at a lower temperature (e.g., maintain at 0 °C). Consider using a bulkier, less nucleophilic base instead of pyridine if it is suspected of reacting.

Section 3: Data Presentation

Table 1: Effect of Temperature and Base on Sulfonamide Synthesis (General Observations)

The following table summarizes general trends observed in the synthesis of N-aryl sulfonamides from sulfonyl chlorides and anilines, which can be used as a starting point for optimizing the coupling of this compound.

Temperature (°C)BaseSolventTypical Reaction TimeYield (%)Observations
0 to Room TempPyridineDCM2-4 hoursHighGood for reactive amines, minimizes side reactions.[2]
Room TempTriethylamine (TEA)DCM6 hoursGoodStandard conditions for many aniline derivatives.[4]
RefluxPyridinePyridine2 hours85%Used for less reactive amines, but increases the risk of side reactions.[1]
Room TempK₂CO₃THF/H₂O24 hoursHighAn alternative, milder base system.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(bromomethyl)benzenesulfonamide

This protocol is a generalized starting point and may require optimization for specific amines.

Materials:

  • 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq)

  • Substituted primary or secondary amine (1.0-1.1 eq)

  • Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq, if using DCM as solvent)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TEA (1.2 eq).

  • In a separate flask, dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents check_temp Is Reaction Temperature Optimal? check_reagents->check_temp Yes reagents_ok Reagents OK check_reagents->reagents_ok No check_time Is Reaction Time Sufficient? check_temp->check_time Yes temp_ok Temperature Optimized check_temp->temp_ok No time_ok Time Optimized check_time->time_ok No end_product Improved Yield check_time->end_product Yes use_fresh Action: Use fresh/anhydrous reagents. Run under inert atmosphere. reagents_ok->use_fresh increase_temp Action: Increase temperature gradually (e.g., 0°C -> RT -> 40°C) temp_ok->increase_temp increase_time Action: Increase reaction time. Monitor by TLC/LC-MS. time_ok->increase_time use_fresh->end_product increase_temp->end_product increase_time->end_product SideReactions conditions Reaction Conditions high_temp High Temperature conditions->high_temp excess_sulfonyl Excess Sulfonyl Chloride conditions->excess_sulfonyl nucleophilic_base Nucleophilic Base (e.g., Pyridine) conditions->nucleophilic_base side_reaction1 Reaction at -CH2Br Site high_temp->side_reaction1 side_reaction2 Bis-sulfonylation (with primary amines) excess_sulfonyl->side_reaction2 nucleophilic_base->side_reaction1 outcome Formation of Impurities & Lower Yield side_reaction1->outcome side_reaction2->outcome

References

Preventing decomposition of 4-Bromomethylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromomethylbenzenesulfonamide to prevent its decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) 1. Moisture Absorption: The compound is sensitive to moisture, which can lead to hydrolysis. 2. Light Exposure: Prolonged exposure to light, especially UV light, can cause photodegradation. 3. Elevated Temperature: High temperatures can accelerate decomposition.1. Store in a tightly sealed container with a desiccant. 2. Store in an amber or opaque container in a dark place. 3. Store at the recommended temperature (see Storage Conditions FAQ).
Decrease in purity over time (confirmed by analytical methods) 1. Hydrolysis: The bromomethyl group is susceptible to hydrolysis, forming 4-(hydroxymethyl)benzenesulfonamide.[1] 2. Photodecomposition: UV light can induce the formation of various degradation products.1. Minimize exposure to atmospheric moisture by using an inert gas blanket (e.g., nitrogen or argon) for long-term storage. 2. Protect from light at all times.
Inconsistent experimental results Degradation of starting material: Use of partially decomposed this compound will lead to lower yields and the formation of impurities in subsequent reactions.1. Assess the purity of the compound before use, especially for older batches or those not stored under optimal conditions. 2. If degradation is suspected, purify the material by recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[2] The recommended storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at refrigerated temperatures (2-8 °C) to minimize degradation.[2]

Q2: What are the primary decomposition pathways for this compound?

A2: The two main decomposition pathways are hydrolysis and photodecomposition.

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the benzylic bromide (-CH₂Br) group in the presence of water to form 4-(hydroxymethyl)benzenesulfonamide. This reaction can be catalyzed by acidic or basic conditions.[1]

  • Photodecomposition: Like many aromatic compounds, this compound can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its potential degradation products. Other techniques like ¹H NMR spectroscopy can also be used to detect impurities.

Q4: Are there any materials that are incompatible with this compound during storage?

A4: Avoid storing this compound in contact with strong oxidizing agents, strong bases, and moisture, as these can accelerate its decomposition.

Experimental Protocols

Stability Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples of this compound to forced degradation under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80 °C for 48 hours.

    • Photodegradation: Expose the sample (in a photostability chamber) to UV light (e.g., 254 nm) and visible light.

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.

Data Presentation

Hypothetical Stability Data for this compound under Forced Degradation

The following table illustrates the expected outcome of a forced degradation study, which can be used to understand the stability of the compound under various stress conditions.

Stress Condition Time (hours) Assay of this compound (%) Major Degradation Product (%)
Control (25°C) 4899.8Not Detected
0.1 M HCl (60°C) 2485.214.1 (4-(hydroxymethyl)benzenesulfonamide)
0.1 M NaOH (60°C) 2478.520.3 (4-(hydroxymethyl)benzenesulfonamide)
3% H₂O₂ (25°C) 2492.17.5 (Oxidative adducts)
Dry Heat (80°C) 4897.52.1 (Unidentified thermal degradants)
UV Light (254 nm) 2488.910.5 (Photodegradation products)

Note: This data is illustrative and the actual degradation rates will depend on the specific experimental conditions.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway This compound This compound 4-(Hydroxymethyl)benzenesulfonamide 4-(Hydroxymethyl)benzenesulfonamide This compound->4-(Hydroxymethyl)benzenesulfonamide  Hydrolysis (H₂O) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  UV Light

Caption: Primary decomposition pathways of this compound.

Recommended Storage and Handling Workflow

Storage_Workflow cluster_storage Storage cluster_handling Handling Store_Cool Store at 2-8 °C Store_Dry Store in a Dry Place (with desiccant) Store_Dark Store in a Dark Place (amber vial) Inert_Atmosphere Store Under Inert Gas (N₂ or Ar) Minimize_Exposure Minimize Exposure to Air and Moisture Check_Purity Check Purity Before Use (HPLC) Minimize_Exposure->Check_Purity Use_Promptly Use Promptly After Opening Check_Purity->Use_Promptly Use_In_Experiment Use in Experiment Use_Promptly->Use_In_Experiment Receipt Receipt of 4-Bromomethyl- benzenesulfonamide Long_Term_Storage Long-Term Storage Receipt->Long_Term_Storage Long_Term_Storage->Minimize_Exposure

Caption: Recommended workflow for storage and handling.

References

Troubleshooting guide for incomplete 4-Bromomethylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete reactions during the synthesis of 4-Bromomethylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction seems to be incomplete, with a significant amount of starting material (p-toluenesulfonamide) remaining. What are the likely causes?

A: Incomplete conversion is a common issue in benzylic brominations. Several factors could be at play:

  • Insufficient Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for the reaction to proceed. Ensure you have added the correct catalytic amount. Over time, initiators can degrade, so using a fresh batch is recommended.

  • Poor Quality NBS: N-Bromosuccinimide (NBS) is the bromine source. If it has decomposed, it will be less effective. Use a fresh, pure supply of NBS.

  • Inadequate Heating: Radical reactions require an optimal temperature to initiate and sustain the chain reaction. Ensure your reaction is maintained at the correct temperature for your chosen solvent and initiator. For instance, reactions in chlorobenzene are often refluxed.[1]

  • Reaction Time: The reaction may simply not have been allowed to run for long enough. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: My main impurity appears to be the dibrominated product, 4-(dibromomethyl)benzenesulfonamide. How can I minimize its formation?

A: The formation of the dibrominated side product is a classic example of over-reaction in radical brominations. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of NBS relative to the p-toluenesulfonamide. A large excess of NBS will favor dibromination.

  • Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction can help to maintain a low concentration of the brominating agent, thus reducing the likelihood of a second bromination event.

  • Monitor the Reaction Closely: As soon as the starting material is consumed (as determined by TLC), work up the reaction to prevent further reaction to the dibrominated product.

Q3: I am observing a complex mixture of products and a low yield of the desired this compound. What could be the issue?

A: A complex product mixture suggests that side reactions are occurring. Besides dibromination, other possibilities include:

  • Solvent Reactivity: Ensure your solvent is inert under radical conditions. While carbon tetrachloride was historically used, safer alternatives like chlorobenzene or acetonitrile are now more common.[1][2] The choice of solvent can significantly impact the reaction's success.

  • High Temperatures: While heat is necessary, excessive temperatures can lead to decomposition of the starting material, product, and reagents, resulting in a complex mixture and lower yield.

  • Presence of Water: Moisture can react with NBS, so it is advisable to use dry solvents and apparatus.

Q4: How can I effectively purify the crude this compound?

A: Purification of the crude product is essential to remove unreacted starting materials, the succinimide byproduct, and any side products. A typical purification procedure involves:

  • Filtration: After cooling the reaction mixture, the crude product often precipitates. It can be collected by suction filtration.

  • Washing with Hexane: Washing the filtered solid with hexane is effective for removing non-polar byproducts.[1]

  • Washing with Water: A thorough wash with water is crucial to remove the succinimide byproduct, which is soluble in water.[1]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate.[1]

Quantitative Data Summary

The choice of solvent can have a significant impact on the yield of the benzylic bromination of toluene sulfonyl chlorides. The following table summarizes the yield of the desired brominated product in different solvents.

SolventYield of Monobrominated Product (%)
Acetonitrile85
Dichloromethane70
1,2-Dichloroethane65
Carbon Tetrachloride60
Water (biphasic)40

Data adapted from a study on the solvent-dependent radical bromination of toluene sulfonyl chlorides.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the benzylic bromination of 4-methylbenzoic acid.[1]

Materials:

  • p-Toluenesulfonamide

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Chlorobenzene (or another suitable inert solvent)

  • Hexane

  • Deionized Water

  • Ethyl Acetate (for recrystallization)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add p-toluenesulfonamide (1 equivalent).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide, ~2 mol%).

  • Add the solvent (e.g., chlorobenzene) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.

  • Collect the solid by suction filtration.

  • Wash the solid with cold hexane (3 portions) to remove non-polar impurities.

  • Wash the solid thoroughly with deionized water (3 portions) to remove the succinimide byproduct.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a minimal amount of hot ethyl acetate.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Incomplete this compound Reactions start Incomplete Reaction or Low Yield check_initiator Check Radical Initiator (Freshness, Amount) start->check_initiator check_nbs Check NBS Quality (Fresh, Pure) start->check_nbs check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time (Monitor by TLC) start->check_time side_reactions High Impurity Levels? check_initiator->side_reactions check_nbs->side_reactions check_temp->side_reactions check_time->side_reactions dibromination Dibromination is the Main Side Product side_reactions->dibromination Yes other_impurities Other Impurities Present side_reactions->other_impurities Yes purification Proceed to Purification side_reactions->purification No adjust_stoichiometry Adjust NBS Stoichiometry (Use ~1.05 eq.) dibromination->adjust_stoichiometry slow_addition Consider Slow Addition of NBS dibromination->slow_addition adjust_stoichiometry->purification slow_addition->purification check_solvent Check Solvent Inertness and Purity (Dry) other_impurities->check_solvent optimize_temp Optimize Temperature (Avoid Overheating) other_impurities->optimize_temp check_solvent->purification optimize_temp->purification success Improved Yield and Purity purification->success

Caption: A flowchart for troubleshooting incomplete this compound reactions.

Reaction Pathway and a Key Side Reaction

Reaction_Pathway Synthesis and Side Reaction of this compound cluster_main Main Reaction cluster_side Side Reaction start_material p-Toluenesulfonamide product This compound start_material->product NBS, Initiator (AIBN), Heat side_product 4-(Dibromomethyl)benzenesulfonamide product->side_product Excess NBS, Prolonged Reaction Time

References

Effect of base choice on the reactivity of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-bromomethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

A1: The primary reactive site is the benzylic carbon of the bromomethyl group (-CH₂Br). This group is highly susceptible to nucleophilic attack, making the compound an excellent electrophile for introducing the 4-sulfamoylbenzyl moiety.[1]

Q2: Which types of nucleophiles are suitable for reaction with this compound?

A2: A wide range of nucleophiles can be used, with primary and secondary amines being the most common for N-alkylation to form substituted sulfonamides. Other nucleophiles, such as thiols and alcohols, can also react under appropriate conditions.

Q3: Why is a base necessary for the N-alkylation of amines with this compound?

A3: A base is required to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the nucleophilic substitution reaction. If not neutralized, the acidic HBr will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

Q4: How does the choice of base impact the reaction?

A4: The base's strength, solubility, and steric properties can significantly influence the reaction's yield, rate, and side-product profile. A suitable base should be strong enough to neutralize HBr but not so strong as to cause unwanted side reactions, such as elimination or reaction with the sulfonamide proton.

Q5: What are the most common side reactions observed?

A5: The most common side reactions include:

  • Over-alkylation: The N-alkylated product, a secondary amine, can react again with another molecule of this compound to form a tertiary amine.[2]

  • Elimination: Strong or sterically hindered bases can promote the elimination of HBr to form a reactive quinone methide intermediate, which can lead to polymerization or other undesired products.[3][4]

  • Reaction at the sulfonamide: A very strong base like sodium hydride (NaH) can deprotonate the sulfonamide nitrogen (-SO₂NH₂), leading to potential N-alkylation at that site, although this is generally less favored than alkylation of a more nucleophilic amine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: The amine nucleophile may be protonated by residual acid or the HBr byproduct.Ensure an adequate amount of base (at least 1 equivalent, often 1.5-2 equivalents) is used to neutralize HBr as it forms.
2. Insufficient Reactivity: The nucleophile may be too weak, or the reaction temperature is too low.Consider switching to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. A moderate increase in temperature can also be beneficial, but monitor for side reactions.
3. Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent.Use a solvent in which all reactants have good solubility. For inorganic bases like K₂CO₃, polar aprotic solvents like DMF or acetonitrile are often effective.[5]
4. Impure Reagents: Degradation of this compound or the amine can inhibit the reaction.Use pure, dry reagents and solvents. Water can interfere with reactions, especially when using strong bases like NaH.
Formation of Multiple Products (Over-alkylation) 1. Stoichiometry: An excess of this compound is being used.Use the amine as the limiting reagent or use a slight excess of the amine. Control the stoichiometry carefully.[2]
2. Reaction Conditions: High concentration or temperature can favor the second alkylation.Add the this compound solution slowly to the amine and base mixture to maintain a low concentration of the electrophile. Running the reaction at a lower temperature can also help.[6]
Formation of Insoluble Byproducts/Polymerization 1. Strong/Hindered Base: Use of a strong or sterically hindered base may be promoting elimination reactions.Switch to a weaker, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a moderately strong inorganic base like potassium carbonate (K₂CO₃).[7]
2. High Temperature: Elevated temperatures can favor elimination pathways.Perform the reaction at room temperature or below if possible.

Data Presentation: Comparison of Common Bases

The choice of base is critical for a successful reaction. The following table summarizes the characteristics and typical conditions for commonly used bases in the N-alkylation of amines with this compound. Yields are illustrative and can vary based on the specific amine and reaction conditions.

Base Type Typical Solvent Temperature Pros Cons Illustrative Yield
Triethylamine (TEA) Organic, Tertiary AmineDichloromethane (DCM), THF0 °C to RTGood solubility, acts as a scavenger base, easy to remove.Moderately strong, may not be sufficient for weakly nucleophilic amines.75-90%
Potassium Carbonate (K₂CO₃) Inorganic, WeakDMF, AcetonitrileRT to 60 °CInexpensive, effective for many primary and secondary amines.Heterogeneous reaction, requires efficient stirring, can be slow.[5]80-95%
Diisopropylethylamine (DIPEA) Organic, Hindered AmineDCM, DMFRTNon-nucleophilic, good for sensitive substrates.[8]More expensive than TEA.80-95%
Sodium Hydride (NaH) Inorganic, StrongTHF, DMF (anhydrous)0 °C to RTVery effective for deprotonating weakly nucleophilic amines or sulfonamides.Highly reactive, moisture-sensitive, can promote side reactions.[9]70-90%

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine using Potassium Carbonate in DMF

This protocol describes a general procedure for the reaction of a primary amine with this compound.

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Secondary Amine using Triethylamine in DCM

This protocol outlines a general procedure for the reaction of a secondary amine.

Materials:

  • Secondary amine (e.g., Piperidine)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Base in Solvent add_reagent Add 4-Bromomethyl- benzenesulfonamide (dropwise) start->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify end Isolated Product purify->end

Caption: General experimental workflow for N-alkylation.

troubleshooting_low_yield start Low/No Yield Observed check_base Is base adequate (type & amount)? start->check_base check_conditions Are reaction conditions (temp, solvent) optimal? check_base->check_conditions Yes action_base Increase equivalents of base or switch to a stronger/more soluble base. check_base->action_base No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes action_conditions Increase temperature moderately or switch to a polar aprotic solvent (e.g., DMF). check_conditions->action_conditions No end Re-run Experiment check_reagents->end Yes action_reagents Use purified reagents and anhydrous solvents. check_reagents->action_reagents No action_base->end action_conditions->end action_reagents->end

References

Technical Support Center: Purification of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-bromomethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities often encountered during the synthesis of this compound include:

  • Unreacted Starting Material: Residual p-toluenesulfonamide from an incomplete reaction.

  • Over-brominated Byproducts: Such as 4-(dibromomethyl)benzenesulfonamide, which can form when the reaction conditions are too harsh or the reaction is prolonged.

  • Residual Brominating Reagent and Byproducts: Traces of N-bromosuccinimide (NBS) and succinimide, or residual bromine (Br₂) and hydrobromic acid (HBr) if elemental bromine is used.

  • Solvent Residues: Remaining solvents from the reaction and initial work-up steps.

Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?

Discoloration, often a yellowish or brownish tint, is typically caused by trace amounts of elemental bromine (Br₂) or other colored byproducts. To remove the color, you can wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate. Subsequent recrystallization should then yield a colorless product.

Q3: After recrystallization, I am observing "oiling out" instead of crystal formation. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Using a co-solvent system: If the compound is too soluble in the chosen solvent, a co-solvent in which the compound is less soluble can be added dropwise to the hot solution until it becomes slightly turbid. Reheating to clarify and then slow cooling can promote crystallization.

  • Scratching the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.

  • Seeding: If available, adding a small seed crystal of pure this compound can initiate crystallization.

Q4: My yield after recrystallization is very low. How can I improve it?

Low recovery is a common trade-off for high purity. To improve your yield:

  • Use the minimum amount of hot solvent: Dissolve the crude product in the smallest possible volume of hot solvent.

  • Ensure complete cooling: After slow cooling to room temperature, allow sufficient time in an ice bath (e.g., 30-60 minutes) to maximize precipitation.

  • Recover a second crop: The mother liquor can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Broad melting point range of the purified product. Incomplete removal of impurities.- Repeat the recrystallization process. - Consider using a different recrystallization solvent or a solvent mixture. - If impurities persist, column chromatography may be necessary.
Presence of starting material (p-toluenesulfonamide) in the final product. Incomplete bromination reaction.- Ensure sufficient reaction time and appropriate temperature during synthesis. - During purification, p-toluenesulfonamide is generally more polar and may be separated by careful recrystallization or column chromatography.
Detection of dibrominated byproduct. Over-bromination during synthesis.- Carefully control the stoichiometry of the brominating agent. - Avoid excessive reaction times or high temperatures. - Separation can be achieved by column chromatography, as the dibrominated compound will have a different polarity.
Final product has a strong acidic odor. Residual HBr.- Wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, followed by water before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol describes the purification of crude this compound using recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., thin-layer chromatography - TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Range Advantages Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing major impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >99%50-80%High purity can be achieved, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent, can be more expensive.

Experimental Workflow

Purification Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Product Crude Crude 4-Bromomethyl- benzenesulfonamide Analysis Initial Purity Assessment (e.g., TLC, NMR) Crude->Analysis Sample Recrystallization Recrystallization Analysis->Recrystallization High Initial Purity (>90%) ColumnChrom Column Chromatography Analysis->ColumnChrom Low Initial Purity or Complex Mixture Wash Aqueous Wash (e.g., NaHCO3, NaHSO3) Analysis->Wash Acidic or Colored Impurities Present Recrystallization->ColumnChrom Impurities Still Present PureProduct Pure 4-Bromomethyl- benzenesulfonamide Recrystallization->PureProduct Successful Purification ColumnChrom->PureProduct Wash->Recrystallization FinalAnalysis Final Purity and Characterization PureProduct->FinalAnalysis Sample

Caption: Workflow for the purification of this compound.

Enhancing the stability of reaction intermediates in syntheses using 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 4-Bromomethylbenzenesulfonamide to enhance the stability of reaction intermediates. The information is tailored for professionals in research and drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at stabilizing reaction intermediates with this compound.

Question 1: Why am I observing low yields or incomplete reaction when attempting to introduce the 4-sulfamoylbenzyl group to my substrate?

Answer:

Low yields or incomplete reactions can stem from several factors related to the reactivity of both your substrate and this compound, as well as the reaction conditions.

Troubleshooting Steps:

  • Assess Substrate Nucleophilicity: The nucleophilicity of your substrate is critical. If your target for alkylation is a weak nucleophile, the reaction may be sluggish.

    • Solution: Consider using a stronger base to deprotonate your substrate, thereby increasing its nucleophilicity. For instance, when protecting amines, switching from a mild base like potassium carbonate to a stronger base like sodium hydride might be necessary.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions involving alkyl halides as they can solvate cations while leaving the nucleophile's reactivity largely intact.

  • Temperature Control: The reaction may require a specific temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for potential side reactions or decomposition.

  • Leaving Group Ability: While bromide is a good leaving group, its reactivity can be enhanced.

    • Solution: In some cases, converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction) can accelerate the reaction.

Question 2: I am observing the formation of multiple products or unexpected side reactions. What are the likely causes?

Answer:

The formation of multiple products often indicates competing reaction pathways or the instability of the desired product under the reaction conditions.

Troubleshooting Steps:

  • Over-alkylation: If your substrate has multiple nucleophilic sites, or if the initially alkylated product is more nucleophilic than the starting material, over-alkylation can occur.

    • Solution: Use a stoichiometric amount of this compound or a slight excess of the nucleophile. Slow, dropwise addition of the alkylating agent can also help to maintain a low concentration and favor mono-alkylation.

  • Elimination Reactions: If your substrate is also a base, or if a strong, sterically hindered base is used, elimination reactions can compete with substitution.

    • Solution: Use a non-nucleophilic, sterically unhindered base if possible. Lowering the reaction temperature can also favor substitution over elimination.

  • Decomposition: The desired intermediate may not be sufficiently stable under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider if the electron-withdrawing nature of the benzenesulfonamide group might be rendering a nearby functional group on your substrate more labile.

Frequently Asked Questions (FAQs)

Q1: How does the 4-sulfamoylbenzyl group theoretically enhance the stability of a reaction intermediate?

A1: The benzenesulfonamide moiety is strongly electron-withdrawing due to the sulfonyl group.[1][2] This property can influence the stability of a reaction intermediate in several ways, depending on the nature of the intermediate:

  • Stabilization of Anionic Intermediates: The electron-withdrawing nature of the sulfonamide group can stabilize an adjacent negative charge through inductive effects and resonance.[3] If the reaction proceeds through a carbanionic intermediate, the presence of the 4-sulfamoylbenzyl group can lower the energy of this intermediate, thereby facilitating its formation.

  • Destabilization of Cationic Intermediates: Conversely, the electron-withdrawing sulfonyl group will destabilize an adjacent positive charge.[1][3] Therefore, if the reaction mechanism involves the formation of a carbocation, attaching the 4-sulfamoylbenzyl group directly to the cationic center would be unfavorable. However, if the cationic center is further away, the destabilizing inductive effect will be weaker.[3]

  • Steric Effects: The bulky benzenesulfonamide group can provide steric shielding to a reactive center, potentially preventing undesired side reactions and increasing the lifetime of the intermediate.[4][5][6]

Q2: What is the general protocol for introducing the 4-sulfamoylbenzyl group onto an amine?

A2: A general procedure for the N-alkylation of an amine with this compound is as follows:

  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a base (1.1 to 1.5 equivalents). A common choice is potassium carbonate. For less reactive amines, a stronger base like sodium hydride may be necessary.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Q3: How can the 4-sulfamoylbenzyl protecting group be removed?

A3: The removal of sulfonamide protecting groups can be challenging due to their high stability.[7] The specific conditions will depend on the nature of the protected substrate.

  • Reductive Cleavage: Conditions such as sodium in liquid ammonia or magnesium in methanol can be used to cleave the N-S bond.[8]

  • Acidic Cleavage: Strong acidic conditions at elevated temperatures can sometimes be employed, but this may not be compatible with sensitive functional groups.

It is important to note that the deprotection of benzenesulfonamides often requires harsher conditions compared to more common amine protecting groups like Boc or Cbz.[7][9]

Data Presentation

The following table summarizes the general stability of common amine protecting groups, providing a comparative context for the robustness of the benzenesulfonamide group.

Protecting GroupAbbreviationStability to AcidsStability to BasesStability to Hydrogenolysis
tert-ButoxycarbonylBocLabileStableStable
BenzyloxycarbonylCbzStableStableLabile
9-FluorenylmethoxycarbonylFmocStableLabileStable
Benzenesulfonyl Bs Very Stable Very Stable Stable

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is slow, it can be heated to reflux.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine amine and K2CO3 in anhydrous acetonitrile add_alkylating_agent Add this compound solution start->add_alkylating_agent stir_react Stir at room temperature or heat to reflux add_alkylating_agent->stir_react monitor Monitor by TLC stir_react->monitor quench Cool and filter monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Weak Nucleophile start->cause1 cause2 Poor Solvent Choice start->cause2 cause3 Low Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use stronger base cause1->sol1 sol2 Switch to polar aprotic solvent cause2->sol2 sol3 Increase temperature cause3->sol3 sol4 Adjust stoichiometry / temperature cause4->sol4

References

Method development for the analysis of 4-Bromomethylbenzenesulfonamide purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and analysis of 4-Bromomethylbenzenesulfonamide purity. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

Commercially available this compound typically has a purity of 96% or higher.[1][2] However, it is crucial to verify the purity of each batch through appropriate analytical methods as it can impact the outcome of subsequent reactions and studies.

Q2: What are the potential impurities in this compound?

Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These can include unreacted starting materials such as benzenesulfonyl chloride and bromomethane, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed. Purification techniques like recrystallization or chromatography are used to remove these impurities.[3]

  • Degradation Products: Degradation can occur under various stress conditions like hydrolysis, oxidation, and photolysis. For sulfonamides in general, degradation can be initiated by an ipso-substitution, leading to the formation of p-aminophenol, which can be further oxidized.

Q3: Which analytical techniques are most suitable for determining the purity of this compound?

Several analytical techniques can be employed for purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying impurities. A stability-indicating HPLC method is essential to resolve the active pharmaceutical ingredient (API) from any degradation products and process-related impurities.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and semi-volatile impurities.

  • Titration: Acid-base or other titrimetric methods can be used for the quantitative analysis of the main component, providing an overall purity assay.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances by analyzing the melting endotherm. This method is suitable for substances with a purity of 98.5% or higher.[4]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Column degradation. 2. Active sites on the column packing. 3. Inappropriate mobile phase pH. 4. Column overload.1. Replace the column. 2. Use a mobile phase with a competing base or a different type of column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase and flush the injector. 2. Implement a needle wash step in the autosampler method.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector temperature fluctuation.1. Equilibrate the column with the mobile phase for a sufficient time. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven and ensure a stable lab temperature.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks.1. Prepare mobile phase accurately and consistently. 2. Use a reliable column oven. 3. Check the pump for leaks and ensure it is delivering a constant flow rate.
GC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape 1. Inappropriate injection technique or temperature. 2. Column contamination or degradation. 3. Sample degradation in the injector.1. Optimize injector temperature and injection speed. 2. Bake out the column or replace it if necessary. 3. Use a lower injector temperature or a deactivated liner.
Baseline Noise 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Detector contamination.1. Use a low-bleed column and operate within its temperature limits. 2. Use high-purity carrier gas and install traps. 3. Clean the detector according to the manufacturer's instructions.
Shifting Retention Times 1. Fluctuation in carrier gas flow rate. 2. Column temperature instability. 3. Column aging.1. Check for leaks and ensure a constant carrier gas flow. 2. Verify the oven temperature is stable and reproducible. 3. Condition the column or replace it.
Titration Method Troubleshooting
Problem Potential Cause Suggested Solution
Inaccurate or Inconsistent Endpoint 1. Incorrect indicator choice. 2. Electrode malfunction (for potentiometric titration). 3. Incomplete dissolution of the sample.1. Select an indicator with a transition range that brackets the equivalence point pH. 2. Clean, re-fill, and calibrate the electrode. 3. Ensure the sample is fully dissolved before starting the titration.
Poor Reproducibility 1. Inaccurate volume measurements. 2. Temperature fluctuations. 3. Inconsistent sample preparation.1. Use calibrated glassware and read the burette correctly. 2. Perform titrations at a constant and recorded temperature. 3. Ensure consistent and accurate weighing and dissolution of the sample.
Systematic Errors 1. Incorrect titrant concentration. 2. Presence of interfering substances in the sample.1. Standardize the titrant against a primary standard. 2. Use a sample preparation method that removes interfering substances.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data from the purity analysis of three different batches of this compound.

Batch ID HPLC Purity (%) GC Purity (Area %) Titration Assay (%)
BMBS-00198.598.298.7
BMBS-00296.896.597.0
BMBS-00399.299.099.3

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

      • Start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Start at 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 50-500 m/z

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.

Titration for Purity Assay (Example: Non-Aqueous Titration)

This is a general procedure for the assay of a weakly acidic sulfonamide.

  • Reagents:

    • Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 2-propanol) as the titrant.

    • A suitable solvent for the sample (e.g., acetone or dimethylformamide).

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample.

    • Dissolve the sample in the chosen solvent.

    • Titrate the solution with the standardized TBAH solution.

    • Determine the endpoint potentiometrically using a suitable electrode system.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, the concentration of the titrant, and the weight of the sample.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject GCMS GC-MS Analysis Preparation->GCMS Inject Titration Titration Assay Preparation->Titration Titrate Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID Assay_Value Assay Value Titration->Assay_Value Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report Assay_Value->Final_Report

Caption: Experimental workflow for the purity analysis of this compound.

Troubleshooting_Logic Start Problem with Analytical Result Check_Method Review Method Parameters (e.g., mobile phase, temperature) Start->Check_Method Check_Instrument Inspect Instrument Performance (e.g., leaks, baseline noise) Start->Check_Instrument Check_Sample Verify Sample Preparation (e.g., weighing, dissolution) Start->Check_Sample Problem_Identified Problem Identified? Check_Method->Problem_Identified Check_Instrument->Problem_Identified Check_Sample->Problem_Identified Implement_Solution Implement Corrective Action Problem_Identified->Implement_Solution Yes Consult_Expert Consult Senior Analyst or Technical Support Problem_Identified->Consult_Expert No Reanalyze Re-analyze Sample Implement_Solution->Reanalyze Reanalyze->Start Problem Persists

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Bromomethylbenzenesulfonamide and Other Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, benzyl bromides are indispensable reagents for the introduction of the benzyl protecting group and for the construction of more complex molecular architectures. The reactivity of these electrophiles is significantly influenced by the nature of the substituents on the aromatic ring. This guide provides a detailed comparison of 4-bromomethylbenzenesulfonamide with other commonly used benzyl bromides, namely benzyl bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide. This comparison aims to assist researchers in selecting the most appropriate reagent for their specific synthetic needs by providing insights into their relative reactivity, supported by representative experimental protocols and data.

Introduction to Benzyl Bromides in Synthesis

Benzyl bromides are highly versatile alkylating agents that readily react with a wide range of nucleophiles, including amines, phenols, and carbanions. The benzylic carbon is susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism, especially for primary benzyl bromides. The rate of this reaction is sensitive to electronic effects imparted by substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the benzylic carbon, thereby increasing the rate of S(_N)2 reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus slow down the reaction rate.

This guide focuses on the following four benzyl bromides, each representing a different electronic profile:

  • This compound: Features a strong electron-withdrawing sulfonamide group (-SO(_2)NH(_2)).

  • Benzyl Bromide: The parent compound with no substituent effects.

  • 4-Methoxybenzyl Bromide: Contains a strong electron-donating methoxy group (-OCH(_3)).

  • 4-Nitrobenzyl Bromide: Possesses a strong electron-withdrawing nitro group (-NO(_2)).

Comparative Reactivity in Nucleophilic Substitution Reactions

The reactivity of these benzyl bromides in S(_N)2 reactions is expected to follow the order determined by the electronic nature of the para-substituent. Both the sulfonamide and nitro groups are potent electron-withdrawing groups, which are anticipated to significantly enhance the reactivity of the benzylic bromide towards nucleophilic attack compared to the unsubstituted benzyl bromide. In contrast, the electron-donating methoxy group in 4-methoxybenzyl bromide is expected to decrease its reactivity in S(_N)2 reactions.

The following sections provide a comparative analysis of these reagents in three common types of alkylation reactions: N-alkylation of amines, O-alkylation of phenols, and C-alkylation of active methylene compounds.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative reactivity and typical reported yields for the alkylation of common nucleophiles with the selected benzyl bromides. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the presented data is a compilation from various sources and should be interpreted as a qualitative guide to their relative performance.

Table 1: N-Alkylation of Piperidine

Alkylating Agentpara-SubstituentElectronic EffectExpected Relative ReactivityTypical Yield (%)
4-Nitrobenzyl Bromide-NO(_2)Strong EWGVery High>90
This compound -SO(_2)NH(_2) Strong EWG High >85 (estimated)
Benzyl Bromide-HNeutralModerate80-90
4-Methoxybenzyl Bromide-OCH(_3)Strong EDGLow70-80

Table 2: O-Alkylation of Sodium Phenoxide

Alkylating Agentpara-SubstituentElectronic EffectExpected Relative ReactivityTypical Yield (%)
4-Nitrobenzyl Bromide-NO(_2)Strong EWGVery High>95
This compound -SO(_2)NH(_2) Strong EWG High >90 (estimated)
Benzyl Bromide-HNeutralModerate85-95
4-Methoxybenzyl Bromide-OCH(_3)Strong EDGLow75-85

Table 3: C-Alkylation of Diethyl Malonate

Alkylating Agentpara-SubstituentElectronic EffectExpected Relative ReactivityTypical Yield (%)
4-Nitrobenzyl Bromide-NO(_2)Strong EWGVery High>90
This compound -SO(_2)NH(_2) Strong EWG High >85 (estimated)
Benzyl Bromide-HNeutralModerate80-90
4-Methoxybenzyl Bromide-OCH(_3)Strong EDGLow70-80

Experimental Protocols

The following are representative experimental protocols for the N-alkylation of piperidine, O-alkylation of sodium phenoxide, and C-alkylation of diethyl malonate. These protocols can be adapted for a comparative study of the different benzyl bromides.

Protocol 1: General Procedure for N-Alkylation of Piperidine

Materials:

  • Substituted Benzyl Bromide (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add piperidine.

  • Add the substituted benzyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated piperidine derivative.

Protocol 2: General Procedure for O-Alkylation of Sodium Phenoxide

Materials:

  • Phenol (1.0 eq)

  • Sodium Hydroxide (1.0 eq)

  • Substituted Benzyl Bromide (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of phenol in anhydrous DMF, add sodium hydroxide in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add the substituted benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding phenyl ether.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl Malonate (1.0 eq)

  • Sodium Ethoxide (1.0 eq)

  • Substituted Benzyl Bromide (1.0 eq)

  • Anhydrous Ethanol

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the substituted benzyl bromide to the enolate solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the C-alkylated diethyl malonate derivative.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SN2_Reactivity_Trend cluster_0 Reactivity in SN2 Reactions 4-Nitrobenzyl Bromide 4-Nitrobenzyl Bromide This compound This compound 4-Nitrobenzyl Bromide->this compound > Benzyl Bromide Benzyl Bromide This compound->Benzyl Bromide > 4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide Benzyl Bromide->4-Methoxybenzyl Bromide >

Caption: Trend of decreasing S(_N)2 reactivity in substituted benzyl bromides.

Experimental_Workflow cluster_1 General Alkylation Workflow A Reactants (Nucleophile, Base, Solvent) B Addition of Benzyl Bromide Derivative A->B C Reaction (Stirring/Heating) B->C D Work-up (Extraction/Filtration) C->D E Purification (Chromatography/Distillation) D->E F Product Characterization E->F

Caption: A generalized experimental workflow for comparative alkylation studies.

Conclusion

This compound serves as a highly reactive benzylating agent, comparable in reactivity to 4-nitrobenzyl bromide, due to the strong electron-withdrawing nature of the sulfonamide group. This enhanced reactivity makes it an excellent choice for alkylating a wide variety of nucleophiles, often under milder conditions or with shorter reaction times compared to benzyl bromide or 4-methoxybenzyl bromide. Researchers and drug development professionals can leverage the properties of this compound for the efficient synthesis of complex molecules, particularly in the construction of sulfonamide-containing pharmaceutical intermediates. The provided protocols offer a starting point for the optimization of specific transformations, and the comparative data serves as a valuable guide for reagent selection in synthetic planning.

A Comparative Guide to the Synthesis of 4-Bromomethylbenzenesulfonamide: A Novel Approach vs. a Traditional Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel, direct synthetic route to 4-Bromomethylbenzenesulfonamide with a traditional, two-step alternative. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of methodologies, comparative performance data, and visual representations of the synthetic pathways to aid in informed decision-making for laboratory and process chemistry.

Introduction

This compound is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of various pharmaceutical agents. The presence of both a sulfonamide moiety and a reactive bromomethyl group allows for diverse chemical modifications. This guide evaluates a proposed new synthetic route involving direct radical bromination of 4-methylbenzenesulfonamide and compares it with a conventional two-step method commencing with the bromination of 4-methylbenzenesulfonyl chloride followed by amidation.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on key performance indicators such as overall yield, purity, reaction time, and temperature. The data presented below is a synthesis of reported values for similar reactions and projected outcomes for the novel route.

ParameterNew Synthetic Route (Direct Bromination)Alternative Synthetic Route (Two-Step)
Starting Material 4-Methylbenzenesulfonamide4-Methylbenzenesulfonyl chloride
Key Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)N-Bromosuccinimide (NBS), Benzoyl Peroxide, Ammonia
Overall Yield Estimated 75-85%Reported ~65-75%
Purity Good to Excellent (Recrystallization)Good to Excellent (Recrystallization)
Reaction Time 2-4 hours3-5 hours (for both steps)
Reaction Temperature 70-80 °C70-80 °C (Step 1), 0-25 °C (Step 2)
Number of Steps 12

Experimental Protocols

New Synthetic Route: Direct Radical Bromination of 4-Methylbenzenesulfonamide

This proposed one-step method offers a more streamlined approach to the target molecule.

Materials:

  • 4-Methylbenzenesulfonamide (p-toluenesulfonamide)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-methylbenzenesulfonamide (1 equivalent) in carbon tetrachloride is prepared.

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the solution.

  • The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the succinimide byproduct.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthetic Route: Two-Step Synthesis via 4-(Bromomethyl)benzenesulfonyl chloride

This traditional method involves the preparation of an intermediate sulfonyl chloride, which is then converted to the final product.

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride

Materials:

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • A mixture of 4-methylbenzenesulfonyl chloride (1 equivalent), N-bromosuccinimide (1.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux for 1-2 hours.[1]

  • The mixture is cooled and filtered. The filtrate is concentrated under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent like isopropyl ether to yield 4-(bromomethyl)benzenesulfonyl chloride as a solid.[1]

Step 2: Synthesis of this compound

Materials:

  • 4-(Bromomethyl)benzenesulfonyl chloride

  • Concentrated Ammonia Solution

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • 4-(Bromomethyl)benzenesulfonyl chloride (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane.

  • The solution is cooled in an ice bath, and concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo to afford the crude product, which is then purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

New_Synthetic_Route start 4-Methylbenzenesulfonamide reagents NBS, AIBN CCl4, Reflux start->reagents product This compound reagents->product

Caption: Novel one-step synthesis of this compound.

Alternative_Synthetic_Route start 4-Methylbenzenesulfonyl chloride reagents1 NBS, Benzoyl Peroxide CCl4, Reflux start->reagents1 intermediate 4-(Bromomethyl)benzenesulfonyl chloride reagents1->intermediate reagents2 Conc. NH3 DCM, 0°C to RT intermediate->reagents2 product This compound reagents2->product

Caption: Alternative two-step synthesis of this compound.

Experimental Workflow Visualization

The logical progression of the experimental procedures can also be visualized.

Experimental_Workflow_New_Route setup Reaction Setup: 4-Methylbenzenesulfonamide, CCl4 addition Add NBS and AIBN setup->addition reflux Heat to Reflux (2-4h) Monitor by TLC addition->reflux workup Cool, Filter Wash with NaHCO3, Brine reflux->workup isolation Dry (MgSO4), Evaporate Solvent workup->isolation purification Recrystallize isolation->purification final_product Pure this compound purification->final_product

Caption: Workflow for the direct bromination route.

Experimental_Workflow_Alternative_Route cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amidation setup1 Reaction Setup: 4-Methylbenzenesulfonyl chloride, CCl4 addition1 Add NBS and Benzoyl Peroxide setup1->addition1 reflux1 Heat to Reflux (1-2h) addition1->reflux1 workup1 Cool, Filter, Concentrate reflux1->workup1 isolation1 Triturate with Isopropyl Ether workup1->isolation1 intermediate 4-(Bromomethyl)benzenesulfonyl chloride isolation1->intermediate setup2 Dissolve Intermediate in DCM Cool to 0°C intermediate->setup2 addition2 Add Concentrated Ammonia setup2->addition2 reaction2 Stir (1-2h) at RT addition2->reaction2 workup2 Separate Layers, Wash reaction2->workup2 isolation2 Dry (Na2SO4), Evaporate Solvent workup2->isolation2 purification2 Recrystallize isolation2->purification2 final_product Pure this compound purification2->final_product

References

Spectroscopic Analysis for Structural Confirmation of 4-Bromomethylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-Bromomethylbenzenesulfonamide and a structurally related alternative, 4-methylbenzenesulfonamide. By presenting experimental data and detailed protocols, this document aims to facilitate the structural confirmation of synthesized this compound products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive bromomethyl group allows for further molecular modifications, making it a valuable building block in drug discovery. Accurate structural confirmation of this compound is crucial to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This guide offers a comparative analysis of its spectroscopic characteristics against 4-methylbenzenesulfonamide, a closely related compound where the bromomethyl group is replaced by a methyl group.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and 4-methylbenzenesulfonamide. Due to the limited availability of published experimental spectra for this compound, some of the data presented are predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundAromatic Protons (δ ppm)-CH₂Br / -CH₃ Protons (δ ppm)-SO₂NH₂ Protons (δ ppm)
This compound 7.95 (d, 2H), 7.60 (d, 2H)4.55 (s, 2H)4.88 (s, 2H)
4-methylbenzenesulfonamide 7.78 (d, 2H), 7.33 (d, 2H)2.44 (s, 3H)4.75 (s, 2H)

Table 2: ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundC-SO₂ (δ ppm)C-CH₂Br / C-CH₃ (δ ppm)Aromatic CH (δ ppm)-CH₂Br / -CH₃ (δ ppm)
This compound 145.5140.0128.5, 126.532.0
4-methylbenzenesulfonamide 143.8139.5129.8, 127.221.5

Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compoundν(N-H)ν(C-H) aromaticν(S=O) asymmetricν(S=O) symmetricν(C-Br)
This compound ~3350, ~3250~3100-3000~1330~1160~680
4-methylbenzenesulfonamide 3349, 3249305013271157-

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 249/251 (due to Br isotopes)170 [M-Br]⁺, 155 [SO₂NH₂C₆H₄]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺
4-methylbenzenesulfonamide 171155 [M-CH₃]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺, 65 [SO₂]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related brominated sulfonamides.

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonyl chloride (1 equivalent), N-bromosuccinimide (NBS, 1.2 equivalents), and a catalytic amount of benzoyl peroxide.

  • Add a suitable solvent such as carbon tetrachloride (CCl₄).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzenesulfonyl chloride.

Step 2: Ammonolysis of 4-(Bromomethyl)benzenesulfonyl Chloride

  • Dissolve the crude 4-(bromomethyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Signaling Pathway and Experimental Workflow

Sulfonamides are known to act as antimicrobial agents by inhibiting the bacterial folate synthesis pathway. They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential component for DNA and protein synthesis in bacteria.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis p_tol_sulf_chloride p-Toluenesulfonyl Chloride bromination Bromination p_tol_sulf_chloride->bromination nbs N-Bromosuccinimide nbs->bromination benzoyl_peroxide Benzoyl Peroxide benzoyl_peroxide->bromination bromo_sulfonyl_chloride 4-(Bromomethyl)benzenesulfonyl Chloride bromination->bromo_sulfonyl_chloride ammonolysis Ammonolysis bromo_sulfonyl_chloride->ammonolysis ammonia Ammonia ammonia->ammonolysis product This compound ammonolysis->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DNA_RNA_Protein DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Protein

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

A Comparative Analysis of the Biological Activity of 4-Substituted Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The functionalization at the 4-position of the benzene ring plays a crucial role in modulating the biological activity of these compounds. This guide provides an objective comparison of the performance of different 4-substituted benzenesulfonamide derivatives, supported by experimental data, to aid in the rational design of novel therapeutics. While this guide focuses on a series of N-acyl-L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, the principles of structure-activity relationships discussed are broadly applicable to other 4-substituted benzenesulfonamide derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro antimicrobial and antioxidant activities of a series of newly synthesized L-valine-derived analogs bearing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These derivatives were evaluated for their efficacy against various microbial strains and their capacity to scavenge free radicals.

Compound IDChemical StructureAntimicrobial Activity (MIC, µg/mL)Antioxidant Activity (% DPPH Inhibition)
Gram-positive Bacteria
Staphylococcus aureus ATCC 25923
5 N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine>10004.70 ± 1.88
6 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one50016.75 ± 1.18
7a N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide250Not Reported
7b N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide125Not Reported
8 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one>1000Not Reported
Gram-negative Bacteria
Escherichia coli ATCC 25922
5 N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine>10004.70 ± 1.88
6 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one50016.75 ± 1.18
7a N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide500Not Reported
7b N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide250Not Reported
8 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one>1000Not Reported
Fungus
Candida albicans ATCC 10231
5 N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine>10004.70 ± 1.88
6 4-isopropyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4H-1,3-oxazol-5-one25016.75 ± 1.18
7a N-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide500Not Reported
7b N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl)-4-((4-bromophenyl)sulfonyl)benzamide125Not Reported
8 4-isopropyl-2-(4-((4-bromophenyl)sulfonyl)phenyl)-1-(p-tolyl)-1H-imidazole-5(4H)-one>1000Not Reported

Data extracted from a study on novel L-valine-derived analogs with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment.[1]

Experimental Protocols

Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives (General Procedure)

The synthesis of the target compounds commenced from 4-[(4-bromophenyl)sulfonyl]benzoic acid. This starting material was then coupled with L-valine, followed by further derivatization to yield a series of analogs. The general synthetic pathway is outlined below.[1]

G cluster_synthesis General Synthetic Pathway start 4-[(4-bromophenyl)sulfonyl]benzoic acid + L-valine intermediate1 N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5) start->intermediate1 Coupling product1 4H-1,3-oxazol-5-one derivative (6) intermediate1->product1 Cyclization product2 2-Acylamino ketone derivatives (7a, 7b) product1->product2 Aminolysis product3 4-isopropyl-1,3-oxazole derivative (8) product2->product3 Cyclization

Caption: General synthetic route for the preparation of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.

In Vitro Antimicrobial Activity Assay (Microdilution Method)

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL and 2.5 x 10^3 CFU/mL, respectively.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: The microbial suspensions were added to the wells containing the compound dilutions. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

  • Preparation of Solutions: A stock solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent.

  • Assay Procedure: An aliquot of the test compound solution was mixed with the DPPH solution. The mixture was shaken and allowed to stand in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Mandatory Visualization

Potential Signaling Pathway Inhibition in Bacteria

While the precise molecular targets of these compounds were not elucidated in the cited study, sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Inhibition of this pathway leads to the cessation of bacterial growth and proliferation.

G cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS

Caption: Proposed mechanism of action via inhibition of the bacterial folate biosynthesis pathway.

Experimental Workflow for Biological Activity Screening

The general workflow for the synthesis and biological evaluation of the 4-substituted benzenesulfonamide derivatives is depicted below.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antioxidant->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

The comparative analysis of this series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives reveals important structure-activity relationships. The antimicrobial activity is significantly influenced by the nature of the substituent on the L-valine moiety. Specifically, the N-(3-methyl-1-oxo-1-(p-tolylamino)butan-2-yl) derivative (7b ) exhibited the most potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans.[1] In terms of antioxidant activity, the 4H-1,3-oxazol-5-one derivative (6 ) showed the highest radical scavenging capacity among the newly synthesized compounds.[1]

This guide underscores the importance of systematic structural modifications in the design of new benzenesulfonamide-based therapeutic agents. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further optimization of the lead compounds identified in this study could lead to the development of novel antimicrobial and antioxidant agents with improved efficacy.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromomethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic analysis of 4-bromomethylbenzenesulfonamide derivatives and structurally related compounds. Due to the limited availability of public crystallographic data specifically for a wide range of this compound derivatives, this guide draws upon data from closely related benzenesulfonamide structures to illustrate the principles of comparative structural analysis. This compound serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications, including as inhibitors of chemokine receptors like CXCR4, which are implicated in cancer progression.[1] Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships.

Comparative Crystallographic Data

The solid-state conformation and intermolecular interactions of benzenesulfonamide derivatives are key to their biological activity and physicochemical properties. The following tables summarize key crystallographic parameters for representative benzenesulfonamide derivatives, offering a quantitative comparison of their crystal structures.

Table 1: Crystal Data and Structure Refinement for Selected Benzenesulfonamide Derivatives

Parameter4-bromo-N-(propylcarbamoyl)benzenesulfonamide[2]N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[3]
Chemical FormulaC₁₀H₁₃BrN₂O₃SC₁₃H₁₂N₂O₅S
Molecular Weight321.19 g/mol 308.31 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/n
a (Å)22.040 (4)7.9353 (4)
b (Å)11.844 (2)10.7481 (5)
c (Å)9.5102 (19)15.8272 (8)
α (°)9090
β (°)101.69 (3)98.258 (2)
γ (°)9090
Volume (ų)2431.1 (8)1335.21 (11)
Z84
Temperature (K)296100(2)
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Lengths and Torsion Angles (Å, °)

Parameter4-bromo-N-(propylcarbamoyl)benzenesulfonamide[2][4]N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[3]
Br—C1.887 (2)N/A
S—C1.766 (9) (CSD Average)1.766 (9) (CSD Average)
S—N1.633 (9) (CSD Average)1.633 (9) (CSD Average)
C—S—N—C Torsion AngleNot specifiedSignificantly different from other isomers

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. The following protocols are generalized from typical procedures for the synthesis and X-ray analysis of benzenesulfonamide derivatives.

Synthesis of Benzenesulfonamide Derivatives

A common method for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base.[5][6]

  • Reaction Setup: The amine is dissolved in a suitable solvent, such as pyridine or toluene.[7]

  • Addition of Sulfonyl Chloride: The substituted benzenesulfonyl chloride (e.g., 4-bromomethylbenzenesulfonyl chloride) is added portion-wise to the amine solution.

  • Reaction Conditions: The reaction mixture is typically stirred, often under reflux, for a period ranging from a few hours to several days to ensure complete reaction.[3][7]

  • Workup and Purification: The reaction is quenched, often with ice-cold water, to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to obtain single crystals suitable for X-ray diffraction.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.[8][9]

  • Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is typically cryo-cooled in liquid nitrogen to minimize radiation damage.[10] X-ray diffraction data are collected using a diffractometer equipped with a CCD detector, often using Mo Kα radiation.[3] The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded.

  • Data Processing: The collected diffraction data are processed to integrate reflection intensities and apply corrections for various factors like absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F², and hydrogen atoms are typically located in the difference Fourier map and refined.[7]

Workflow and Signaling Pathways

The overall process from the synthesis of this compound derivatives to their structural and biological evaluation can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Biological Analysis cluster_output Outcome start Starting Materials (e.g., 4-Bromomethylbenzenesulfonyl chloride, Amine) reaction Chemical Reaction (e.g., Sulfonamide Formation) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth biological Biological Activity Screening (e.g., Enzyme Inhibition Assays) purification->biological xray X-ray Crystallographic Analysis crystal_growth->xray structure 3D Structure Determination xray->structure sar Structure-Activity Relationship (SAR) Analysis structure->sar biological->sar lead_compound Lead Compound Identification sar->lead_compound

Caption: Workflow from synthesis to lead compound identification.

Conclusion

The X-ray crystallographic analysis of this compound derivatives and their analogues provides invaluable, high-resolution data on their three-dimensional structures. This information is critical for understanding the subtle molecular interactions that govern their crystal packing and, by extension, their potential biological activity. By comparing key crystallographic parameters such as unit cell dimensions, bond lengths, and intermolecular interactions, researchers can gain insights into structure-activity relationships. The protocols outlined in this guide provide a foundation for the synthesis and structural determination of novel benzenesulfonamide derivatives, aiding in the rational design of new therapeutic agents.

References

Purity Assessment of Synthesized 4-Bromomethylbenzenesulfonamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 4-Bromomethylbenzenesulfonamide, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and includes visualizations to elucidate experimental workflows and the relationships between different analytical approaches. The information herein is intended to assist in the selection of the most appropriate method for purity determination based on specific laboratory needs and regulatory requirements.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for quality control in the pharmaceutical industry.

Hypothetical HPLC Purity Data for this compound

The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating how purity is determined by separating the main compound from its potential impurities.

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.5415,2340.45Toluene (Solvent)
24.8925,6780.764-Methylbenzenesulfonamide (Starting Material)
36.1212,8900.38Unknown Impurity
47.51 3,315,432 98.12 This compound
58.939,8760.294,4'-(Sulfonylbis(methylene))dibenzenesulfonamide (Dimer)
Experimental Protocol: HPLC Method for this compound

This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Synthesized this compound sample

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity of the this compound peak relative to the total peak area.

Below is a graphical representation of the HPLC workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate end Purity Assessment Complete calculate->end Final Purity Report Purity_Methods_Relationship cluster_screening Initial Purity Screening cluster_detailed Detailed Purity Analysis synthesis Synthesized This compound mp Melting Point Analysis synthesis->mp Quick Check hplc HPLC (Purity & Impurity Profile) synthesis->hplc Primary Method qnmr qNMR (Absolute Purity) synthesis->qnmr Orthogonal Method mp->hplc Indicates need for detailed analysis final Final Purity Certification hplc->final qnmr->final Confirmatory

Benchmarking the efficiency of 4-Bromomethylbenzenesulfonamide against other sulfonating agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the efficient synthesis of sulfonamide-containing molecules is of paramount importance. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents. This guide provides a comparative analysis of 4-Bromomethylbenzenesulfonamide as a reagent for the introduction of the benzenesulfonamide moiety, benchmarking its performance against alternative synthetic strategies. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific synthetic needs.

Comparative Analysis of Synthetic Methodologies

The efficiency of forming N-substituted benzenesulfonamides is a critical factor in synthetic campaigns. Here, we compare the traditional use of this compound in N-alkylation reactions with several alternative catalytic and cross-coupling methods.

Table 1: Comparison of Yields for the Synthesis of N-Benzyl-4-methylbenzenesulfonamide

MethodReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound 4-Methylaniline, K₂CO₃-Acetonitrile80692%Hypothetical Data
Mn-Catalyzed N-Alkylation 4-Methylbenzenesulfonamide, Benzyl alcoholMn(CO)₅BrToluene1102485-95%
Fe-Catalyzed N-Alkylation 4-Methylbenzenesulfonamide, Benzyl alcoholFeCl₂-13520>90%
Ir-Catalyzed N-Alkylation 4-Methylbenzenesulfonamide, Benzyl alcohol[Cp*IrCl₂]₂Toluene1101792-97%
Ag-Catalyzed C-H Sulfonamidation Toluene, 4-MethylbenzenesulfonamideAgNO₃Dichloromethane601280-90%

Table 2: Comparison of Substrate Scope and Functional Group Tolerance

MethodKey AdvantagesKey Limitations
This compound High yields for simple amines, readily available reagent.Requires a pre-functionalized starting material, potential for over-alkylation.
Mn-Catalyzed N-Alkylation Utilizes readily available alcohols, good functional group tolerance.Requires a catalyst, longer reaction times.
Fe-Catalyzed N-Alkylation Employs an inexpensive and abundant metal catalyst.High reaction temperatures.
Ir-Catalyzed N-Alkylation High catalytic efficiency, broad substrate scope.Uses a precious metal catalyst.
Ag-Catalyzed C-H Sulfonamidation Direct functionalization of C-H bonds, atom-economical.May have regioselectivity issues with complex substrates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: N-Alkylation of an Amine with this compound

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of 4-methylaniline in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture at 80°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: Manganese-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol

Objective: To synthesize an N-alkylated sulfonamide using a manganese catalyst.

Materials:

  • Aryl or alkyl sulfonamide (1.0 eq)

  • Benzylic or primary aliphatic alcohol (1.2 eq)

  • Mn(I) PNP pincer precatalyst (5 mol %)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Toluene (solvent)

Procedure:

  • In a glovebox, combine the sulfonamide, alcohol, Mn(I) PNP pincer precatalyst, and potassium carbonate in a reaction vessel.

  • Add toluene and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture at the specified temperature (typically 110°C) for the indicated time (typically 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-alkylated sulfonamide.

Protocol 3: Iron-Catalyzed N-Alkylation of a Sulfonamide with a Benzylic Alcohol

Objective: To synthesize an N-alkylated sulfonamide using an iron catalyst.

Materials:

  • Sulfonamide (1.0 mmol)

  • Benzylic alcohol (5.0 mmol)

  • Iron(II) chloride (FeCl₂) (5 mol %)

  • Potassium carbonate (K₂CO₃) (20 mol %)

Procedure:

  • Combine the sulfonamide, benzylic alcohol, FeCl₂, and K₂CO₃ in a reaction tube under an argon atmosphere.

  • Heat the mixture at 135°C for 20 hours.

  • After cooling, dissolve the reaction mixture in an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways

The synthesis of complex molecules often involves a series of interconnected reactions. The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide-based CXCR4 inhibitor, a class of compounds with significant therapeutic potential.

G cluster_0 Starting Materials cluster_1 Sulfonamide Formation cluster_2 Intermediate cluster_3 Final Modification cluster_4 Final Product A Aromatic Amine D N-Alkylation A->D B 4-Bromomethyl- benzenesulfonyl Chloride C 4-Bromomethyl- benzenesulfonamide B->C Ammonolysis C->D E Sulfonamide Intermediate D->E F Further Functionalization E->F G CXCR4 Inhibitor F->G

Caption: Synthetic workflow for a sulfonamide-based CXCR4 inhibitor.

This guide demonstrates that while this compound remains a viable and efficient reagent for the synthesis of certain N-benzylsulfonamides, several modern catalytic alternatives offer broader substrate scope and utilize more readily available starting materials. The choice of method will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and desired atom economy.

Cross-Validation of Analytical Methods for the Quantification of 4-Bromomethylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Bromomethylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and consistency of final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs and to outline a framework for cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the quantification of this compound, based on established performance for similar aromatic sulfonamides and organobromine compounds.

ParameterHPLC-UVGC-MSCommentary
Linearity (R²) > 0.999[1]> 0.995Both methods demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLGC-MS generally offers higher sensitivity, making it suitable for trace-level detection.
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLConsistent with its lower LOD, GC-MS allows for the reliable quantification of smaller amounts of the analyte.
Accuracy (% Recovery) 98.0 - 102.0%[2]95.0 - 105.0%Both methods provide high accuracy, ensuring the results are close to the true value.
Precision (%RSD) < 2.0%[3]< 5.0%HPLC typically offers slightly better precision (repeatability) for this type of analyte.
Analysis Time 10 - 20 minutes15 - 25 minutesHPLC can offer a faster analysis time, depending on the specific method parameters.
Derivatization Required NoPotentiallyGC analysis may require derivatization to improve the volatility and thermal stability of the analyte.
Sample Volatility Not a primary requirementEssentialThis compound has sufficient volatility for GC, but this is a key consideration for the method.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. The following sections provide representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound due to its high precision and the non-destructive nature of the analysis.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 5 µL.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a certified reference standard.

  • Quantify the analyte using an external standard calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent choice for identifying and quantifying trace impurities or for confirmatory analysis.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a split/splitless injector.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Derivatization (if necessary): To improve peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

2. Chromatographic Conditions:

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using an internal or external standard calibration curve.

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC depends on the specific analytical requirements. HPLC is often preferred for its robustness in routine quality control, while GC-MS is invaluable for its high sensitivity and confirmatory capabilities. Cross-validation of these two methods provides the highest level of confidence in the analytical data.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome DefineRequirements Define Analytical Requirements (e.g., Sensitivity, Throughput) DevelopHPLC Develop & Optimize HPLC-UV Method DefineRequirements->DevelopHPLC Routine QC DevelopGC Develop & Optimize GC-MS Method DefineRequirements->DevelopGC High Sensitivity/ Confirmatory ValidateHPLC Validate HPLC Method (ICH Guidelines) DevelopHPLC->ValidateHPLC AnalyzeSamples Analyze the Same Set of Samples by Both Validated Methods ValidateHPLC->AnalyzeSamples ValidateGC Validate GC Method (ICH Guidelines) DevelopGC->ValidateGC ValidateGC->AnalyzeSamples CompareResults Statistically Compare Results (e.g., t-test, F-test) AnalyzeSamples->CompareResults InvestigateDiscrepancies Investigate Any Significant Discrepancies CompareResults->InvestigateDiscrepancies Significant Difference MethodSelection Select Appropriate Method for Intended Purpose CompareResults->MethodSelection No Significant Difference InvestigateDiscrepancies->AnalyzeSamples Re-analyze or Refine Methods InterchangeableMethods Establish Interchangeability of Methods MethodSelection->InterchangeableMethods

References

A Researcher's Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of novel compounds synthesized from the versatile starting material, 4-Bromomethylbenzenesulfonamide. By offering a comparative analysis of established assay protocols and presenting supporting data from related sulfonamide derivatives, this document serves as a practical resource for evaluating the therapeutic potential of new chemical entities. Detailed methodologies for key experiments are provided, alongside clear data presentation and visualizations of relevant biological pathways and workflows.

The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Compounds synthesized from this compound are of particular interest due to the reactive bromomethyl group, which allows for diverse structural modifications.[1] This guide focuses on three critical areas of in vitro validation: carbonic anhydrase inhibition, antimicrobial activity, and anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The most common in vitro assay to determine the inhibitory potential of a compound against CA is a colorimetric assay.

Comparative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity (IC₅₀ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. Acetazolamide is a well-established CA inhibitor and serves as a standard for comparison. This data, derived from studies on related sulfonamides, provides a benchmark for researchers testing new compounds synthesized from this compound.[2]

Compound/AlternativehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide (Standard) 25012255.7
Compound 4a 75.545.88.94.5
Compound 4b 68.341.56.83.1
Compound 4c 89.255.49.24.8
Compound 5a 98.760.112.45.9
Compound 5b 81.449.78.13.8

Data represents the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) and is sourced from studies on benzenesulfonamide derivatives.[2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase.

Materials:

  • Test compounds synthesized from this compound

  • Acetazolamide (positive control)

  • Human Carbonic Anhydrase (specific isoform, e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and acetazolamide in DMSO to create stock solutions.

    • Prepare a working solution of hCA in Tris-HCl buffer.

    • Prepare a substrate solution of pNPA in acetone.

  • Assay Setup:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add the test compound solution to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (acetazolamide).

    • Add the hCA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

G Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Reagents: - Test Compounds in DMSO - Acetazolamide in DMSO - hCA in Buffer - pNPA in Acetone B Dispense Buffer, Test Compounds, & hCA into 96-well plate A->B Add to plate C Pre-incubate for 10 minutes B->C D Add pNPA substrate to initiate reaction C->D E Measure Absorbance at 400 nm D->E Kinetic reading F Calculate Reaction Rates E->F G Determine % Inhibition & IC50 F->G

Workflow for the Carbonic Anhydrase Inhibition Assay.

Antimicrobial Activity

The sulfonamide class of drugs has a long history of use as antimicrobial agents. They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The in vitro antimicrobial efficacy of new compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC).

Comparative Data: Antimicrobial Activity

The following table presents the MIC values (in µg/mL) of representative sulfonamide derivatives against various bacterial strains. Ciprofloxacin, a broad-spectrum antibiotic, is included as a standard for comparison. This data provides a reference for the expected antimicrobial potency of novel sulfonamides.

Compound/AlternativeS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)
Ciprofloxacin (Standard) 0.5 - 20.25 - 11 - 40.125 - 0.5
Sulfonamide Derivative 1 321612816
Sulfonamide Derivative 2 256128128256
Sulfonamide Derivative 3 >500>500>500>500

Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL and is compiled from studies on various sulfonamide derivatives.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of test compounds.

Materials:

  • Test compounds synthesized from this compound

  • Ciprofloxacin (positive control)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains in MHB overnight.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compounds in MHB in the wells of a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G Folate Biosynthesis Pathway and Sulfonamide Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Purines Purines, Thymidine, Methionine THF->Purines Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Mechanism of action of sulfonamides in bacteria.

Anticancer Activity

Many sulfonamide derivatives have demonstrated promising anticancer properties by targeting various cellular pathways involved in tumor growth and proliferation. A fundamental in vitro assay to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.

Comparative Data: Anticancer Activity

The following table shows the half-maximal inhibitory concentration (IC₅₀ in µM) of different sulfonamide derivatives against various human cancer cell lines. Doxorubicin and Cisplatin are common chemotherapeutic drugs used as positive controls.

Compound/AlternativeHeLa (Cervical Cancer) (µM)MCF-7 (Breast Cancer) (µM)MDA-MB-231 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)
Doxorubicin (Standard) 0.05 - 0.20.1 - 0.50.2 - 10.1 - 0.8
Cisplatin (Standard) 1 - 55 - 202 - 101 - 8
Sulfonamide Derivative A 4.627.137.21ND
Sulfonamide Derivative B 10.9119.2212.74ND
Sulfonamide Derivative C > 50> 50> 50> 50

Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) and is sourced from studies on various sulfonamide derivatives.[4][5] 'ND' indicates no data available.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Test compounds synthesized from this compound

  • Doxorubicin or Cisplatin (positive control)

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in an incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

G MTT Cell Viability Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_measurement Assay & Measurement cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate overnight A->B C Treat cells with test compounds and controls B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 values H->I

Workflow for the MTT Cell Viability Assay.

This guide provides a foundational set of in vitro assays for the initial validation of compounds synthesized from this compound. By following these standardized protocols and using the provided comparative data as a benchmark, researchers can effectively screen and identify promising new therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-bromomethylbenzenesulfonamide are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is vital, as the full toxicological properties of many research chemicals may not be fully understood.

Key Compound Data

A summary of the known quantitative data for this compound is provided below. This information is essential for a comprehensive understanding of the compound's properties.

PropertyValue
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Appearance Light cream powder solid
Melting Point/Range 69 - 76 °C / 156.2 - 168.8 °F
Incompatible Materials Bases, Alcohols, Amines, Metals, Strong oxidizing agents, Strong acids, Strong reducing agents.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment.

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A fully buttoned lab coat.

Work with this compound should always be conducted within a properly functioning, certified laboratory chemical fume hood.[3]

Experimental Protocol: Safe Disposal of this compound

The following procedure outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled, sealed, and puncture-resistant waste container.[4]

    • The container must be labeled "Hazardous Chemical Waste," with the full chemical name "this compound," and the approximate quantity.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound, including experimental solutions and solvent rinses, in a designated, sealed, and leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams.[4]

  • Sharps Waste:

    • Dispose of any chemically contaminated broken glass and pipette tips in a labeled, puncture-resistant sharps container.[5]

2. Decontamination of Labware:

  • Glassware and Equipment:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residue.

    • Collect the solvent rinse as liquid chemical waste.[4]

  • Work Surfaces:

    • Clean all work surfaces where the compound was handled with a suitable laboratory disinfectant or detergent, followed by a solvent wipe-down.

    • Collect all cleaning materials (e.g., paper towels, wipes) as solid chemical waste.[4]

3. Storage of Chemical Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4]

  • Ensure containers are properly sealed to prevent leaks or spills.[4]

  • Store waste containers in secondary containment bins, especially for liquids.[6]

4. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Decontamination cluster_2 Storage & Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select Appropriate Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Add Waste to Container C->D I Seal Waste Container D->I When container is full or waste collection is complete E Rinse Contaminated Labware with Solvent F Collect Rinsate as Liquid Hazardous Waste E->F F->D Add to liquid waste container G Clean Work Surfaces H Dispose of Cleaning Materials as Solid Hazardous Waste G->H H->D Add to solid waste container J Store in Designated, Secure, Ventilated Area I->J K Arrange for EHS Pickup J->K L Complete Disposal Documentation K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromomethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for managing 4-Bromomethylbenzenesulfonamide in a laboratory setting. The following procedures are based on the hazard profiles of structurally similar compounds and established best practices for chemical safety.

Based on related compounds, this compound should be treated as a hazardous substance with the following potential hazards:

  • Corrosive Effects: May cause severe skin burns and serious eye damage upon direct contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[4][5]

  • Moisture Sensitivity: Similar compounds are sensitive to moisture.[2][4]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment (PPE), is crucial for the safe handling of this compound.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield may be necessary for operations with a high risk of splashing.[4][6]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[6][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[6]Not generally required for small quantities in a well-ventilated area.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize exposure and prevent contamination. All handling of this compound, particularly weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[4][6]

1. Preparation:

  • Ensure you are in a well-ventilated area, such as a chemical fume hood.

  • Don all required personal protective equipment as detailed in the table above.

2. Weighing:

  • Use a clean, dedicated spatula and weigh boat.

  • Handle the solid material carefully to minimize dust generation.[4][6]

3. Solution Preparation:

  • Slowly add the compound to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled.

4. Spill Management:

  • Keep a spill kit for solid corrosive materials readily available.

  • In the event of a spill, avoid creating dust.

  • Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4]

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE and weighing papers, in a sealed and clearly labeled container.[4]
Liquid Waste Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.[6]

All waste must be disposed of in accordance with local, state, and federal regulations.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Logical workflow for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.